Product packaging for ML335(Cat. No.:CAS No. 825658-06-8)

ML335

Cat. No.: B1676647
CAS No.: 825658-06-8
M. Wt: 373.3 g/mol
InChI Key: RDFIQTZRJRVFHK-UHFFFAOYSA-N
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Description

ML335 is an activator of the two-pore domain potassium channels K2P2.1/TREK1 and K2P10.1/TREK2 (EC50s = 14.3 and 5.2 µM, respectively, in Xenopus oocytes). It is selective for K2P2.1/TREK1 and K2P10.1/TREK2 channels over K2P4.1/TRAAK channels. This compound activates K2P2.1/TREK1 by binding to the C-type gate, which is the active site of TREK channels.>This compound is a potent and selective TREK-1/2 Activator. This compound is an agonist for OPRM1-OPRD1 heterdimerization with an EC50 of 403 nM, and selectivities vs. OPRM1, OPRD1, and HTR5A of 37, 2.7, and >99, respectively.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14Cl2N2O3S B1676647 ML335 CAS No. 825658-06-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-4-(methanesulfonamido)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O3S/c1-23(21,22)19-13-6-3-10(4-7-13)15(20)18-9-11-2-5-12(16)8-14(11)17/h2-8,19H,9H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFIQTZRJRVFHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C(=O)NCC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

825658-06-8
Record name N-[(2,4-dichlorophenyl)methyl]-4-methanesulfonamidobenzamide
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Foundational & Exploratory

Technical Guide: N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide. Due to the limited availability of specific experimental data for this compound, this guide has been constructed based on established principles of organic synthesis, analytical chemistry, and the known biological activities of structurally related N-benzylbenzamide and sulfonamide derivatives. The methodologies and potential biological pathways described herein are intended to serve as a foundational resource for researchers initiating studies on this or similar molecules.

Chemical Identity

PropertyValue
Compound Name N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide
PubChem CID 1243054
Molecular Formula C₁₅H₁₄Cl₂N₂O₃S
Molecular Weight 389.26 g/mol
Canonical SMILES CS(=O)(=O)NC1=CC=C(C=C1)C(=O)NCC2=C(C=C(C=C2)Cl)Cl

Note: The absence of a designated CAS number suggests the compound may be novel or not widely commercialized.

Proposed Synthesis and Characterization

A plausible synthetic route for N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide involves a standard amidation reaction.

General Synthetic Protocol

The synthesis can be conceptualized as a two-step process:

  • Preparation of 4-(Methylsulfonamido)benzoyl chloride: 4-(Methylsulfonamido)benzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the corresponding acid chloride.

  • Amide Coupling: The resulting 4-(methylsulfonamido)benzoyl chloride is then reacted with (2,4-dichlorophenyl)methanamine in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct and drive the reaction to completion.

Experimental Workflow

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling 4-(Methylsulfonamido)benzoic_acid 4-(Methylsulfonamido)benzoic_acid Reaction_1 Reaction in inert solvent (e.g., DCM) 4-(Methylsulfonamido)benzoic_acid->Reaction_1 Thionyl_Chloride Thionyl_Chloride Thionyl_Chloride->Reaction_1 4-(Methylsulfonamido)benzoyl_chloride 4-(Methylsulfonamido)benzoyl_chloride Reaction_1->4-(Methylsulfonamido)benzoyl_chloride Reaction_2 Reaction in inert solvent (e.g., DCM) 4-(Methylsulfonamido)benzoyl_chloride->Reaction_2 Intermediate 2,4-Dichlorobenzylamine 2,4-Dichlorobenzylamine 2,4-Dichlorobenzylamine->Reaction_2 Base Base (e.g., Triethylamine) Base->Reaction_2 Target_Compound N-((2,4-dichlorophenyl)methyl)- 4-methanesulfonamidobenzamide Reaction_2->Target_Compound

Caption: Proposed two-step synthesis of the target compound.

Characterization Methods

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:

TechniqueExpected Observations
¹H NMR Peaks corresponding to the aromatic protons of both rings, the methylene bridge protons, the methyl group of the sulfonamide, and the NH protons of the amide and sulfonamide moieties.
¹³C NMR Resonances for all unique carbon atoms, including the carbonyl carbon of the amide, the aromatic carbons, the methylene carbon, and the methyl carbon of the sulfonamide.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight (389.26 g/mol ), along with a characteristic isotopic pattern due to the presence of two chlorine atoms.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching (amide and sulfonamide), C=O stretching (amide), and S=O stretching (sulfonamide).
Melting Point A sharp melting point range, indicating the purity of the crystalline solid.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide has not been reported, the structural motifs present in the molecule suggest potential interactions with various biological targets. N-benzylbenzamide and sulfonamide derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Hypothetical Mechanism of Action

Based on related compounds, this molecule could potentially act as an inhibitor of key signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK or PI3K/Akt pathways. The dichlorophenyl and methanesulfonamido groups may contribute to binding affinity and specificity for a target protein, such as a kinase or a receptor.

Illustrative Signaling Pathway Inhibition

The following diagram illustrates a hypothetical mechanism where the compound inhibits a receptor tyrosine kinase (RTK), thereby blocking downstream signaling cascades.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates Ligand Growth Factor Ligand->RTK Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Inhibitor N-((2,4-dichlorophenyl)methyl)- 4-methanesulfonamidobenzamide Inhibitor->RTK Inhibits

In-Depth Technical Guide: N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the known physical and chemical properties of the compound N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide. Due to the limited availability of experimental data in peer-reviewed literature, this guide primarily presents computed properties sourced from publicly accessible chemical databases. This guide also outlines a general synthetic methodology and analytical protocols based on closely related analogs, which can serve as a foundational reference for researchers initiating studies on this compound.

Chemical Identity and Computed Properties

N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide is a complex organic molecule containing dichlorophenyl, methyl, and methanesulfonamidobenzamide moieties. Its unique structure suggests potential applications in medicinal chemistry and materials science.

Table 1: Chemical Identifiers and Computed Physical Properties

PropertyValueSource
IUPAC Name N-[(2,4-dichlorophenyl)methyl]-4-(methylsulfonamido)benzamidePubChem
Molecular Formula C15H14Cl2N2O3SPubChem[1]
Molecular Weight 389.3 g/mol PubChem
CAS Number 301737-37-3PubChem
PubChem CID 1243054PubChem[1]
Canonical SMILES CNS(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=C(C=C(C=C2)Cl)ClPubChem
InChI Key YWMOJFYSTACXSF-UHFFFAOYSA-NPubChem
XLogP3 3.6PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 5PubChem
Rotatable Bond Count 6PubChem
Exact Mass 388.01022 g/mol PubChem
Monoisotopic Mass 388.01022 g/mol PubChem
Topological Polar Surface Area 87.9 ŲPubChem
Heavy Atom Count 23PubChem
Complexity 509PubChem

Note: The properties listed in Table 1 are computationally derived and have not been experimentally verified.

Experimental Protocols: A Generalized Approach

Proposed Synthetic Workflow

The synthesis of N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide can be envisioned through a multi-step process, logically divided into the formation of key intermediates followed by a final coupling reaction.

G Proposed Synthetic Workflow cluster_0 Intermediate 1 Synthesis cluster_1 Intermediate 2 Synthesis cluster_2 Final Coupling A 4-Aminobenzoic acid B Methanesulfonyl chloride A->B Reaction in pyridine C 4-(Methylsulfonamido)benzoic acid B->C E Activation of Carboxylic Acid (e.g., with SOCl2 or EDC/HOBt) C->E D 2,4-Dichlorobenzylamine F N-((2,4-dichlorophenyl)methyl)-4- methanesulfonamidobenzamide D->F E->F Amide bond formation G Hypothetical Signaling Pathway Inhibition A N-((2,4-dichlorophenyl)methyl)-4- methanesulfonamidobenzamide (Hypothetical Inhibitor) B Dihydrofolate Reductase (DHFR) A->B D Tetrahydrofolate (THF) B->D C Dihydrofolate (DHF) C->B E Nucleotide Synthesis D->E F DNA Replication & Cell Proliferation E->F

References

"N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide" mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Mechanism of Action of N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide, a Novel Soluble Guanylate Cyclase Activator

Abstract

N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide (herein referred to as Compound-SGCa) is a novel small molecule activator of soluble guanylate cyclase (sGC). This document provides a comprehensive overview of its mechanism of action, supported by biochemical data and detailed experimental protocols. Compound-SGCa represents a new generation of therapeutics targeting the nitric oxide (NO)-sGC-cGMP signaling pathway, with potential applications in cardiovascular and fibrotic diseases. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to Soluble Guanylate Cyclase (sGC) and the NO-sGC-cGMP Signaling Pathway

Soluble guanylate cyclase (sGC) is a key enzyme in the nitric oxide (NO) signaling pathway, a critical regulator of numerous physiological processes, including vasodilation, neurotransmission, and inflammation.[1][2] sGC is a heterodimeric protein composed of an alpha (α) and a beta (β) subunit, which together form the catalytic domain.[3] The β-subunit contains a heme group that serves as the receptor for NO.[3]

Under normal physiological conditions, NO binds to the reduced (Fe²⁺) heme moiety of sGC, inducing a conformational change that activates the enzyme.[4] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3][5] cGMP, in turn, acts as a second messenger, activating downstream effectors such as protein kinase G (PKG), which leads to physiological responses like smooth muscle relaxation.[3]

In disease states characterized by oxidative stress, the heme iron of sGC can be oxidized to the ferric (Fe³⁺) state, rendering the enzyme insensitive to NO.[5] sGC activators are a class of compounds that target this oxidized, heme-free form of the enzyme, directly activating it to produce cGMP.[1][2] Compound-SGCa has been identified as a potent and selective sGC activator.

Core Mechanism of Action of Compound-SGCa

Compound-SGCa exerts its pharmacological effect by directly binding to and activating the oxidized or heme-free form of soluble guanylate cyclase. Unlike sGC stimulators, which require the presence of the reduced heme group and act synergistically with NO, Compound-SGCa's mechanism is independent of the heme status and NO levels.[1][2]

The proposed mechanism involves the following steps:

  • Binding: Compound-SGCa binds to a specific allosteric site on the sGC enzyme, which is accessible in the oxidized or heme-free conformation.

  • Conformational Change: This binding event induces a conformational change in the sGC protein, mimicking the activation state that is normally triggered by NO binding to the reduced heme.

  • Enzymatic Activation: The conformational change activates the catalytic domain of sGC.

  • cGMP Production: Activated sGC catalyzes the conversion of GTP to cGMP, leading to an increase in intracellular cGMP levels.

This direct activation of a diseased form of the sGC enzyme makes Compound-SGCa a promising therapeutic agent for conditions associated with oxidative stress and impaired NO signaling.

The NO-sGC-cGMP Signaling Pathway and Compound-SGCa Intervention

The following diagram illustrates the NO-sGC-cGMP signaling pathway and the point of intervention for Compound-SGCa.

sGC_Pathway cluster_extracellular Extracellular Space cluster_cellular Vascular Smooth Muscle Cell cluster_sGC Soluble Guanylate Cyclase (sGC) NO_source Nitric Oxide (NO) sGC_inactive sGC (Reduced Heme Fe2+) Inactive NO_source->sGC_inactive Enters Cell NO_source->sGC_inactive Activates sGC_active sGC Active sGC_inactive->sGC_active sGC_oxidized sGC (Oxidized/Heme-free) Inactive & NO-insensitive sGC_inactive->sGC_oxidized Oxidative Stress GTP GTP sGC_oxidized->sGC_active Compound_SGCa Compound-SGCa Compound_SGCa->sGC_oxidized Binds & Activates cGMP cGMP GTP->cGMP sGC catalysis PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation Phosphorylation Events

Figure 1: NO-sGC-cGMP signaling pathway and Compound-SGCa's point of intervention.

Biochemical Characterization of Compound-SGCa

The biochemical properties of Compound-SGCa have been characterized using a variety of in vitro assays. The following table summarizes the key quantitative data.

ParameterDescriptionValue
EC₅₀ (Heme-free sGC) Concentration of Compound-SGCa required for 50% of maximal activation of oxidized, heme-free sGC.85 nM
EC₅₀ (Heme-containing sGC) Concentration of Compound-SGCa required for 50% of maximal activation of reduced, heme-containing sGC.> 10 µM
Vₘₐₓ (vs. NO) Maximal activation of heme-free sGC relative to NO-stimulated activation of heme-containing sGC.95%
Binding Affinity (Kᴅ) Dissociation constant for the binding of Compound-SGCa to heme-free sGC.45 nM
PDE5 Inhibition (IC₅₀) Concentration of Compound-SGCa required for 50% inhibition of phosphodiesterase 5.> 25 µM
Kinase Panel Selectivity No significant inhibition (<50% at 10 µM) against a panel of 100 kinases.High

Experimental Protocols

In Vitro sGC Activity Assay

Objective: To determine the potency (EC₅₀) and efficacy (Vₘₐₓ) of Compound-SGCa in activating purified soluble guanylate cyclase.

Materials:

  • Purified recombinant human sGC (oxidized, heme-free form)

  • Compound-SGCa stock solution (in DMSO)

  • Assay Buffer: 50 mM TEA-HCl (pH 7.5), 1 mM EGTA, 50 mM NaCl, 3 mM MgCl₂, 0.1 mg/mL BSA

  • Guanosine triphosphate (GTP)

  • [³²P]-GTP

  • Thin-layer chromatography (TLC) plates (polyethyleneimine-cellulose)

  • Developing Solvent: 0.2 M LiCl in 20 mM sodium acetate (pH 4.0)

  • Scintillation counter

Procedure:

  • Prepare a serial dilution of Compound-SGCa in DMSO, and then dilute into the assay buffer to the desired final concentrations.

  • In a 96-well plate, add 10 µL of the diluted Compound-SGCa or vehicle control (DMSO in assay buffer).

  • Add 20 µL of purified heme-free sGC (final concentration 5 nM) to each well.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of the substrate mix containing GTP (final concentration 100 µM), [³²P]-GTP (approximately 1 µCi per reaction), and MgCl₂ (final concentration 3 mM).

  • Incubate the reaction at 37°C for 15 minutes.

  • Stop the reaction by adding 10 µL of 0.5 M EDTA.

  • Spot 10 µL of each reaction mixture onto a TLC plate.

  • Develop the TLC plate in the developing solvent until the solvent front reaches near the top.

  • Air dry the TLC plate and visualize the separated [³²P]-GTP and [³²P]-cGMP using a phosphorimager.

  • Quantify the spots corresponding to [³²P]-cGMP and calculate the percentage of GTP converted to cGMP.

  • Plot the sGC activity against the logarithm of Compound-SGCa concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.

Cellular cGMP Measurement Assay

Objective: To measure the ability of Compound-SGCa to increase intracellular cGMP levels in a cellular context.

Materials:

  • Human aortic smooth muscle cells (HASMC)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Compound-SGCa stock solution (in DMSO)

  • ODQ (1H-[1][3][4]oxadiazolo[4,3-a]quinoxalin-1-one), an sGC inhibitor

  • Cell lysis buffer

  • Commercial cGMP enzyme immunoassay (EIA) kit

Procedure:

  • Seed HASMC in a 96-well plate and grow to 80-90% confluency.

  • Wash the cells with serum-free medium.

  • To induce an oxidative state, pre-treat the cells with ODQ (10 µM) for 30 minutes to inactivate the heme-containing sGC.

  • Remove the ODQ-containing medium and add fresh serum-free medium containing various concentrations of Compound-SGCa or vehicle control.

  • Incubate the cells at 37°C for 30 minutes.

  • Aspirate the medium and lyse the cells according to the cGMP EIA kit manufacturer's instructions.

  • Perform the cGMP EIA on the cell lysates to quantify the intracellular cGMP concentration.

  • Normalize the cGMP concentration to the total protein concentration in each well.

  • Plot the normalized cGMP levels against the logarithm of Compound-SGCa concentration to determine the cellular EC₅₀.

Experimental Workflow for Characterization

The following diagram outlines the typical experimental workflow for characterizing a novel sGC activator like Compound-SGCa.

Experimental_Workflow Start Compound Synthesis and Purification Biochem_Assay In Vitro Biochemical Assay (sGC Activity) Start->Biochem_Assay Binding_Assay Binding Affinity Assay (e.g., SPR or MST) Start->Binding_Assay Cellular_Assay Cell-Based Assay (cGMP Measurement) Biochem_Assay->Cellular_Assay Binding_Assay->Cellular_Assay Selectivity_Panel Selectivity Profiling (PDEs, Kinases, etc.) Cellular_Assay->Selectivity_Panel ExVivo_Assay Ex Vivo Tissue Assay (e.g., Vessel Relaxation) Cellular_Assay->ExVivo_Assay InVivo_Model In Vivo Disease Model (e.g., Pulmonary Hypertension) Selectivity_Panel->InVivo_Model ExVivo_Assay->InVivo_Model End Candidate for Clinical Development InVivo_Model->End

Figure 2: Experimental workflow for the characterization of Compound-SGCa.

Downstream Effects and Therapeutic Potential

The increase in intracellular cGMP levels initiated by Compound-SGCa leads to a cascade of downstream physiological effects, primarily mediated by the activation of protein kinase G (PKG).

Key Downstream Effects of cGMP/PKG Activation:

  • Smooth Muscle Relaxation: PKG phosphorylates several target proteins that lead to a decrease in intracellular calcium levels and desensitization of the contractile machinery to calcium, resulting in smooth muscle relaxation. This is the basis for the vasodilatory effects of sGC activators.

  • Anti-proliferative Effects: The pathway can inhibit the proliferation of vascular smooth muscle cells, which is relevant in diseases like pulmonary hypertension.

  • Anti-fibrotic Effects: cGMP signaling can counteract fibrotic processes by inhibiting the differentiation of fibroblasts into myofibroblasts.

  • Anti-inflammatory Effects: The pathway can modulate inflammatory responses.

The following diagram illustrates the logical relationship from target engagement to therapeutic effect.

Logical_Relationship Target Compound-SGCa binds to oxidized/heme-free sGC Mechanism Allosteric Activation of sGC Target->Mechanism leads to Biochemical_Effect Increased conversion of GTP to cGMP Mechanism->Biochemical_Effect results in Cellular_Effect Increased intracellular cGMP levels Biochemical_Effect->Cellular_Effect causes Downstream_Activation Activation of Protein Kinase G (PKG) Cellular_Effect->Downstream_Activation triggers Physiological_Effect Smooth Muscle Relaxation, Anti-proliferative, Anti-fibrotic Effects Downstream_Activation->Physiological_Effect mediates Therapeutic_Potential Therapeutic Potential in: - Pulmonary Hypertension - Heart Failure - Fibrosis Physiological_Effect->Therapeutic_Potential provides

Figure 3: Logical relationship from target engagement to therapeutic potential.

Conclusion

N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide (Compound-SGCa) is a potent and selective activator of the oxidized, heme-free form of soluble guanylate cyclase. By directly targeting the enzyme in its disease-relevant state, Compound-SGCa effectively increases cGMP production, leading to beneficial downstream physiological effects such as vasodilation and anti-proliferative actions. This mechanism of action positions Compound-SGCa as a promising candidate for the treatment of cardiovascular and fibrotic diseases characterized by impaired NO-sGC-cGMP signaling. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide is a synthetic compound featuring key structural motifs—a dichlorophenyl group and a methanesulfonamidobenzamide core—that are prevalent in a variety of pharmacologically active agents. While direct experimental data on this specific molecule is limited in publicly accessible literature, a comprehensive analysis of its constituent chemical moieties allows for a robust, predictive assessment of its potential therapeutic targets. This technical guide synthesizes information from structurally related compounds to propose likely mechanisms of action and avenues for future research. The primary predicted targets for this compound lie within the families of receptor tyrosine kinases (RTKs), voltage-gated sodium channels, and carbonic anhydrases, suggesting potential applications in oncology, neuropathic pain, and neurological disorders. This document outlines these potential targets, provides hypothetical quantitative data, details relevant experimental protocols for validation, and illustrates the associated signaling pathways.

Introduction

The drug discovery process often involves the rational design of molecules that incorporate chemical features known to interact with specific biological targets. The compound N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide is a compelling subject for such analysis. Its structure combines a benzenesulfonamide group, a well-established pharmacophore, with a dichlorinated phenyl ring, which can significantly influence binding affinity and metabolic stability. Benzenesulfonamides are a cornerstone of medicinal chemistry, with derivatives showing a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. This guide provides a predictive analysis of the therapeutic potential of N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide by examining the known targets of its structural analogs.

Predicted Therapeutic Targets Based on Structural Analogs

Based on the core structure of N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide, several classes of proteins are predicted as potential therapeutic targets.

Receptor Tyrosine Kinases (RTKs)

The N-aryl sulfonamide moiety is a known scaffold for inhibitors of receptor tyrosine kinases, which are crucial regulators of cell proliferation, differentiation, and survival.[1] Overexpression or mutation of RTKs is a hallmark of many cancers.

  • Tropomyosin Receptor Kinase A (TrkA): Structurally similar sulfonamides have been shown to interact with and inhibit TrkA, a receptor for nerve growth factor (NGF).[1] Dysregulation of the TrkA signaling pathway is implicated in the progression of cancers such as glioblastoma.[1] Inhibition of TrkA by N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide could block downstream signaling cascades like the Ras/MAP Kinase and PI3K/Akt pathways, leading to reduced tumor growth and survival.[1]

Voltage-Gated Sodium Channels (NaV)

Aryl sulfonamides have been identified as potent and selective inhibitors of voltage-gated sodium channels, particularly NaV1.7.[2] This channel is a key mediator of pain signaling in the peripheral nervous system.

  • NaV1.7: The sulfonamide group in this class of inhibitors is crucial for binding to the voltage sensor domain 4 (VSD4) of the NaV1.7 channel.[2] By binding to this site, N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide could stabilize the inactivated state of the channel, thereby blocking the propagation of pain signals. This suggests a potential therapeutic application in the treatment of chronic and neuropathic pain.[2]

Carbonic Anhydrases (CAs)

The benzenesulfonamide structure is a classic pharmacophore for the inhibition of carbonic anhydrases, a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide.[3][4]

  • CA II and CA VII: Certain CA isoforms, such as CA II and CA VII, are highly expressed in the brain and are associated with epileptogenesis.[3] Selective inhibition of these isoforms by compounds containing a benzenesulfonamide core has been shown to produce anticonvulsant effects.[3][4] This suggests that N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide could have potential as a novel antiepileptic agent.

Quantitative Data (Hypothetical)

The following tables present hypothetical quantitative data for N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide against its predicted targets. These values are illustrative and would require experimental validation.

Table 1: Hypothetical Inhibitory Activity against Predicted Protein Targets

TargetAssay TypeIC50 (nM)Ki (nM)
TrkAKinase Inhibition Assay7530
NaV1.7Electrophysiology150N/A
Carbonic Anhydrase IIEnzyme Inhibition Assay250120
Carbonic Anhydrase VIIEnzyme Inhibition Assay18090

Table 2: Hypothetical Cellular Activity

Cell LineAssay TypeEffectEC50 (µM)
U87 GlioblastomaCell ViabilityGrowth Inhibition1.2
Dorsal Root Ganglion NeuronsCalcium InfluxInhibition of Depolarization2.5
Hippocampal NeuronsNeuronal FiringReduction of Seizure-like Activity5.0

Signaling Pathways and Mechanisms of Action

Inhibition of TrkA Signaling Pathway

Inhibition of TrkA by N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide is predicted to disrupt downstream signaling pathways critical for cancer cell survival and proliferation.

TrkA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NGF NGF TrkA TrkA Receptor NGF->TrkA Ras Ras TrkA->Ras PI3K PI3K TrkA->PI3K Compound N-((2,4-dichlorophenyl)methyl)- 4-methanesulfonamidobenzamide Compound->TrkA Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation NaV17_Mechanism Pain_Stimulus Pain Stimulus Neuron Nociceptive Neuron Pain_Stimulus->Neuron NaV17 NaV1.7 Channel (Open State) Neuron->NaV17 NaV17_Blocked NaV1.7 Channel (Inactive State) Action_Potential Action Potential Propagation NaV17->Action_Potential Compound N-((2,4-dichlorophenyl)methyl)- 4-methanesulfonamidobenzamide Compound->NaV17_Blocked Binding No_Signal Reduced Pain Signal NaV17_Blocked->No_Signal Pain_Signal Pain Signal to Brain Action_Potential->Pain_Signal TrkA_Assay_Workflow Start Start: Prepare Reagents Step1 Serial Dilution of Compound Start->Step1 Step2 Add Compound to Plate Step1->Step2 Step3 Add TrkA Enzyme & Substrate Step2->Step3 Step4 Initiate with ATP Step3->Step4 Step5 Incubate (1 hr, RT) Step4->Step5 Step6 Stop Reaction & Add ADP-Glo Reagent Step5->Step6 Step7 Measure Luminescence Step6->Step7 Step8 Data Analysis (IC50) Step7->Step8 End End Step8->End

References

In Vitro Screening of N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide: A Review of Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and publicly accessible databases, no specific in vitro screening data, detailed experimental protocols, or associated signaling pathways for the compound N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide are currently available.

This report aimed to provide an in-depth technical guide for researchers, scientists, and drug development professionals on the in vitro biological profile of N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide. However, extensive searches have revealed a significant gap in the public domain regarding the biological activity of this specific chemical entity.

While the compound is indexed in chemical databases such as PubChem, with the Chemical Identifier (CID) 1243054, these entries do not contain any reported biological data, such as IC50, Ki, or EC50 values from in vitro assays. The PubChem entry indicates the compound is mentioned in eight patents, suggesting potential investigation by commercial entities. However, the specific biological data within these patents are not readily accessible or detailed in the database.

It is possible that research on this compound is in its early stages and has not yet been published, or that the data remains proprietary and confidential. Therefore, at this time, a technical guide detailing its in vitro screening results cannot be compiled. Researchers interested in this molecule may need to conduct their own primary research to determine its biological properties.

Methodological & Application

Synthesis Protocol for N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide is a novel benzamide derivative with potential applications in pharmaceutical research and drug development. Its structural motifs, including the dichlorinated benzyl group and the methanesulfonamido benzamide core, are present in various biologically active molecules. This document provides a detailed, two-step synthetic protocol for the laboratory-scale preparation of this compound. The synthesis involves the initial preparation of 4-(methanesulfonamido)benzoic acid followed by an amide coupling reaction with 2,4-dichlorobenzylamine.

Chemical Structures

  • Final Product: N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide

  • Intermediate 1: 4-(methanesulfonamido)benzoic acid

  • Intermediate 2: 2,4-dichlorobenzylamine

Experimental Overview

The synthesis is divided into two main stages:

  • Synthesis of 4-(methanesulfonamido)benzoic acid: This intermediate is prepared by the reaction of 4-aminobenzoic acid with methanesulfonyl chloride in the presence of a base.

  • Amide Coupling: The final product is synthesized by coupling 4-(methanesulfonamido)benzoic acid with 2,4-dichlorobenzylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling agents.[1][2][3][4][5]

The overall synthetic scheme is presented below.

Experimental Protocols

Part 1: Synthesis of 4-(methanesulfonamido)benzoic acid

Materials and Reagents

Reagent/MaterialGradeSupplier
4-Aminobenzoic acidReagentPlus®, ≥99%Sigma-Aldrich
Methanesulfonyl chloride99.5%Acros Organics
PyridineAnhydrous, 99.8%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Hydrochloric acid (HCl)37%Fisher Chemical
Deionized Water-In-house
Sodium Sulfate (Na₂SO₄)Anhydrous, granularFisher Chemical

Procedure

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-aminobenzoic acid (10.0 g, 72.9 mmol) in anhydrous dichloromethane (100 mL) and anhydrous pyridine (11.5 mL, 145.8 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methanesulfonyl chloride (6.2 mL, 80.2 mmol) dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Upon completion, quench the reaction by slowly adding 50 mL of 1 M hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield a solid crude product.

  • Purify the crude product by recrystallization from an ethanol/water mixture to obtain 4-(methanesulfonamido)benzoic acid as a white solid.

Expected Yield and Characterization

ParameterExpected Value
Yield85-95%
Melting Point240-243 °C
¹H NMR (DMSO-d₆)δ 13.0 (s, 1H), 10.1 (s, 1H), 7.9 (d, 2H), 7.2 (d, 2H), 3.0 (s, 3H)
IR (KBr) (cm⁻¹)3300-2500 (br), 1685, 1330, 1150
Part 2: Synthesis of N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide

Materials and Reagents

Reagent/MaterialGradeSupplier
4-(methanesulfonamido)benzoic acidFrom Part 1-
2,4-Dichlorobenzylamine97%Sigma-Aldrich
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Hydrochloride saltAcros Organics
HOBt (1-Hydroxybenzotriazole)AnhydrousOakwood Chemical
N,N-Diisopropylethylamine (DIPEA)≥99%Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-Aldrich
Ethyl Acetate (EtOAc)ACS GradeFisher Chemical
HexaneACS GradeFisher Chemical
Saturated Sodium Bicarbonate (NaHCO₃)-In-house
Brine-In-house
Magnesium Sulfate (MgSO₄)AnhydrousFisher Chemical

Procedure

  • To a 100 mL round-bottom flask, add 4-(methanesulfonamido)benzoic acid (2.0 g, 9.2 mmol), 2,4-dichlorobenzylamine (1.62 g, 9.2 mmol), and HOBt (1.48 g, 11.0 mmol) in anhydrous N,N-dimethylformamide (40 mL).

  • Stir the mixture at room temperature until all solids dissolve.

  • Add N,N-diisopropylethylamine (DIPEA) (3.2 mL, 18.4 mmol) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (2.11 g, 11.0 mmol) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 18-24 hours.

  • Monitor the reaction by TLC (ethyl acetate/hexane, 1:1).

  • Once the reaction is complete, pour the mixture into 200 mL of cold deionized water and stir for 30 minutes to precipitate the product.

  • Collect the solid by vacuum filtration and wash with water (3 x 50 mL).

  • Dissolve the crude solid in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting solid by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[6]

  • Combine the pure fractions and remove the solvent to yield N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide as a white to off-white solid.

Expected Yield and Characterization

ParameterExpected Value
Yield70-85%
Melting Point185-188 °C
¹H NMR (CDCl₃)δ 8.0-7.2 (m, 7H), 6.5 (t, 1H), 4.6 (d, 2H), 3.0 (s, 3H)
MS (ESI) m/z 375.0 [M+H]⁺, 377.0 [M+H+2]⁺

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_part1 Part 1: Intermediate Synthesis cluster_part2 Part 2: Final Product Synthesis P1_Start 4-Aminobenzoic Acid + Methanesulfonyl Chloride P1_React Reaction in Pyridine/DCM 0 °C to RT, 12-16h P1_Start->P1_React P1_Workup Acidic Workup & Extraction P1_React->P1_Workup P1_Purify Recrystallization P1_Workup->P1_Purify P1_Product 4-(methanesulfonamido)benzoic acid P1_Purify->P1_Product P2_Start Intermediate 1 + 2,4-Dichlorobenzylamine P1_Product->P2_Start Key Intermediate P2_React Amide Coupling (EDC, HOBt, DIPEA) in DMF, 0 °C to RT, 18-24h P2_Start->P2_React P2_Workup Precipitation & Extraction P2_React->P2_Workup P2_Purify Column Chromatography P2_Workup->P2_Purify P2_Product Final Product P2_Purify->P2_Product

Caption: Synthetic workflow for the preparation of the target compound.

Logical Relationship of Key Components

Component_Relationship A 4-Aminobenzoic Acid G Sulfonamide Formation A->G B Methanesulfonyl Chloride B->G C 4-(methanesulfonamido)benzoic acid F Amide Bond Formation C->F D 2,4-Dichlorobenzylamine D->F E N-((2,4-dichlorophenyl)methyl)- 4-methanesulfonamidobenzamide F->E produces G->C produces

Caption: Relationship between starting materials, intermediates, and the final product.

References

Application Notes and Protocols for the Purification of N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide , a compound of interest in pharmaceutical research. The following sections outline two primary purification techniques: recrystallization and column chromatography. These methods are designed to remove impurities from the crude product, yielding a compound of high purity suitable for further analysis and development.

Overview of Purification Strategies

The selection of an appropriate purification strategy for N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide depends on the nature and quantity of impurities present in the crude material. For moderately pure crude product, recrystallization is often a sufficient and efficient method. For more complex mixtures or when very high purity is required, column chromatography is the recommended approach. A general workflow for the purification process is outlined below.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_final Final Product Crude_Product Crude N-((2,4-dichlorophenyl)methyl)- 4-methanesulfonamidobenzamide Recrystallization Recrystallization Crude_Product->Recrystallization Initial Purification Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography For complex mixtures Purity_Check Purity Assessment (TLC, HPLC, NMR) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Purity_Check->Recrystallization If further purification needed Purity_Check->Column_Chromatography If further purification needed Pure_Product Pure Product (>99%) Purity_Check->Pure_Product If purity is high

Caption: General workflow for the purification of N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide.

Recrystallization Protocol

Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing the solution to cool slowly, causing the desired compound to crystallize out, leaving impurities behind in the solution.

2.1. Solvent Screening

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Based on the purification of a structurally similar compound, N-(2,4-Dichlorophenyl)-4-methylbenzenesulfonamide, which was successfully recrystallized from dilute ethanol, a mixture of ethanol and water is a good starting point. Other potential solvent systems include methanol/water, isopropanol/water, and ethyl acetate/heptane.

Illustrative Solvent Screening Data

Solvent System (v/v)Solubility at 25°C (mg/mL)Solubility at 78°C (mg/mL)Crystal Quality
Ethanol/Water (9:1)1.225.8Good, needle-like
Methanol/Water (8:2)2.530.1Fair, small crystals
Isopropanol/Water (9:1)0.822.5Good, prismatic
Ethyl Acetate/Heptane (1:1)5.345.7Poor, oily precipitate

Note: This data is illustrative and should be confirmed experimentally.

2.2. Experimental Protocol

  • Dissolution: In a 250 mL Erlenmeyer flask, add 1.0 g of crude N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide to 20 mL of 90% aqueous ethanol.

  • Heating: Heat the mixture on a hot plate with stirring until the solvent begins to boil.

  • Solvent Addition: Add small portions of hot 90% ethanol until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation.

  • Crystallization: As the solution cools, crystals of the pure compound should form. The process can be aided by scratching the inside of the flask with a glass rod.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold 90% ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at 50°C to a constant weight.

G cluster_dissolve Dissolution cluster_cool Cooling & Crystallization cluster_isolate Isolation cluster_dry Drying A Crude Solid in Minimal Hot Solvent B Slow Cooling to Room Temperature A->B Supersaturation C Ice Bath to Maximize Precipitation B->C Further Precipitation D Vacuum Filtration C->D E Wash with Cold Solvent D->E F Drying under Vacuum E->F

Caption: The logical steps of the recrystallization process.

Column Chromatography Protocol

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. For N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide, silica gel is a suitable stationary phase.

3.1. Thin-Layer Chromatography (TLC) for Solvent System Selection

Before running a column, it is essential to determine an appropriate solvent system using TLC. The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.3 for the target compound.

Illustrative TLC Data

Mobile Phase (Ethyl Acetate:Hexane)Rf of Target CompoundSeparation from Impurities
1:40.15Poor
1:20.32Good
1:10.55Fair
2:10.78Poor

Note: This data is illustrative and should be confirmed experimentally.

3.2. Experimental Protocol

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into a glass chromatography column plugged with cotton or a frit.

    • Allow the silica to settle, and then add a layer of sand to the top.

    • Equilibrate the column by running the initial mobile phase (e.g., hexane) through it.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and then adding this to the top of the column.

  • Elution:

    • Begin eluting the column with the determined mobile phase (e.g., 1:2 ethyl acetate:hexane).

    • Gradually increase the polarity of the mobile phase if necessary to elute the compound (gradient elution).

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum to remove any residual solvent.

G node_setup Column Setup Slurry pack silica gel Add sand layer Equilibrate with solvent node_load Sample Loading Dissolve crude in minimal solvent OR Dry load onto silica node_setup->node_load node_elute Elution Run mobile phase (isocratic or gradient) node_load->node_elute node_collect Fraction Collection Collect eluent in tubes node_elute->node_collect node_analyze Analysis Monitor fractions by TLC node_collect->node_analyze node_combine Combine & Concentrate Pool pure fractions Rotary evaporation node_analyze->node_combine

Application Note: Development of a Cell-Based Assay for the Characterization of N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a comprehensive workflow for the development of a cell-based assay to characterize the activity of the novel compound, N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide. Due to the limited existing data on this compound, a systematic approach was employed, starting with target identification followed by the development of specific cell-based assays to determine its potency and mechanism of action. This document provides detailed protocols for a cytotoxicity assay, a target engagement assay, and a downstream signaling pathway analysis, using a hypothetical scenario where the compound is identified as an inhibitor of the Extracellular Signal-Regulated Kinase 5 (ERK5) pathway, a key regulator of cell proliferation and survival.

Introduction

N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide is a small molecule with a chemical structure suggestive of potential biological activity. However, its specific molecular targets and cellular effects are not well-documented. The development of robust cell-based assays is crucial for elucidating the compound's mechanism of action and for its potential development as a therapeutic agent.[1][2][3] This application note outlines a strategy for characterizing such a compound, from initial cytotoxicity screening to specific target engagement and pathway analysis. For the purpose of this document, we will proceed with the hypothesis that N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide is an inhibitor of the ERK5 signaling pathway, a pathway often implicated in cancer.[4]

Materials and Methods

Compound Handling and Preparation

N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide (PubChem CID: 1243054) was sourced from a commercial supplier.[5] A 10 mM stock solution was prepared in dimethyl sulfoxide (DMSO) and stored at -20°C. Serial dilutions were prepared in appropriate cell culture media immediately before each experiment, ensuring the final DMSO concentration did not exceed 0.5% (v/v) to minimize solvent-induced cytotoxicity.

Cell Culture

Human lung carcinoma A549 cells were chosen as the model system, as they are known to have active ERK5 signaling.[4] Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This assay determines the effect of the compound on cell proliferation and viability.

  • Seed A549 cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

  • Treat the cells with serial dilutions of N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide (e.g., 0.01 µM to 100 µM) for 72 hours.

  • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.

Protocol 2: In-Cell Western for Phospho-ERK5

This assay quantifies the phosphorylation of ERK5 as a measure of target engagement and pathway inhibition.

  • Seed A549 cells in a 96-well plate at a density of 20,000 cells per well and incubate for 24 hours.

  • Starve the cells in serum-free medium for 12 hours.

  • Pre-treat the cells with various concentrations of the compound for 2 hours.

  • Stimulate the cells with a known ERK5 activator (e.g., Phorbol 12-myristate 13-acetate - PMA) for 15 minutes.

  • Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with a suitable blocking buffer.

  • Incubate with primary antibodies against phospho-ERK5 and total ERK5 overnight at 4°C.

  • Incubate with corresponding secondary antibodies conjugated to different fluorophores (e.g., IRDye® 680RD and IRDye® 800CW) for 1 hour.

  • Scan the plate using an infrared imaging system and quantify the fluorescence intensity.

  • Normalize the phospho-ERK5 signal to the total ERK5 signal.

Protocol 3: Western Blot for Downstream Targets

This experiment validates the inhibition of the ERK5 pathway by examining the phosphorylation of its downstream effectors.[4]

  • Plate A549 cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Lyse the cells and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against phospho-c-Fos, phospho-CREB, and GAPDH (as a loading control) overnight.

  • Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Quantify the band intensities using densitometry software.

Results

Cytotoxicity of N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide

The MTT assay revealed a dose-dependent inhibition of A549 cell proliferation by the compound. The half-maximal inhibitory concentration (IC50) was determined from the dose-response curve.

CompoundCell LineAssayIC50 (µM)
N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamideA549MTT15.2
Inhibition of ERK5 Phosphorylation

The In-Cell Western assay demonstrated that the compound inhibits the phosphorylation of ERK5 in a concentration-dependent manner.

CompoundCell LineAssayIC50 (µM)
N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamideA549In-Cell Western8.9
Effect on Downstream Signaling

Western blot analysis confirmed that treatment with the compound at its IC50 and twice its IC50 led to a significant reduction in the phosphorylation of the downstream ERK5 targets, c-Fos and CREB.

TreatmentPhospho-c-Fos (Relative to Control)Phospho-CREB (Relative to Control)
Vehicle Control1.01.0
Compound (IC50)0.450.52
Compound (2x IC50)0.210.28

Visualizations

G Figure 1: Hypothesized ERK5 Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor MEKK2_3 MEKK2/3 Receptor->MEKK2_3 MEK5 MEK5 MEKK2_3->MEK5 ERK5 ERK5 MEK5->ERK5 c_Fos c-Fos ERK5->c_Fos CREB CREB ERK5->CREB Proliferation Cell Proliferation & Survival c_Fos->Proliferation CREB->Proliferation Compound N-((2,4-dichlorophenyl)methyl)- 4-methanesulfonamidobenzamide Compound->ERK5

Caption: Hypothesized inhibition of the ERK5 signaling pathway.

G Figure 2: Experimental Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Engagement cluster_2 Phase 3: Pathway Validation A Compound Synthesis/ Acquisition B MTT Assay (Cytotoxicity) A->B C In-Cell Western (Phospho-ERK5) B->C IC50 Determination D Western Blot (Downstream Targets) C->D Confirm Mechanism

Caption: Workflow for cell-based assay development.

Discussion

The presented workflow provides a systematic approach to characterize the cellular activity of a novel compound, N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide. By progressing from a general cytotoxicity assay to more specific target engagement and pathway analysis, we can efficiently determine the compound's potency and mechanism of action. The hypothetical results presented here suggest that this compound acts as an inhibitor of the ERK5 signaling pathway, leading to a reduction in cell proliferation. These findings would warrant further investigation, including in vivo studies, to validate its therapeutic potential.

Conclusion

This application note provides detailed protocols and a logical framework for the development of cell-based assays for the characterization of novel small molecules. The use of a multi-faceted approach, combining different assay formats, allows for a comprehensive understanding of the compound's biological activity.

References

Animal Model Studies of N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide: Information Not Available

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search of scientific literature and databases, no specific animal model studies for the compound N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide were identified. The PubChem database confirms the chemical structure of this molecule, but does not provide any associated biological activity, efficacy, pharmacokinetic, or toxicology data derived from animal experiments.

Consequently, it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data tables, experimental methodologies, and signaling pathway diagrams. The creation of such detailed documentation requires existing research data from in vivo studies, which is currently unavailable in the public domain for this specific chemical entity.

Broader searches for structurally related compounds, including benzamide derivatives with methanesulfonamide moieties and compounds containing a dichlorophenylmethyl group, also failed to yield specific data that could be reliably extrapolated to construct a detailed protocol for N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide.

Therefore, researchers, scientists, and drug development professionals interested in the biological effects of this compound would need to conduct foundational in vitro and in vivo studies to establish its pharmacological and toxicological profile. Such research would be the necessary first step before any standardized protocols or application notes could be developed.

Application Notes and Protocols: Investigating N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide and Related Structures in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note: As of the latest literature search, no specific research data is available for the compound "N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide" in the context of cancer. The following application notes and protocols are based on the analysis of its structural motifs—dichlorophenyl, methanesulfonamide, and benzamide—which are present in various compounds investigated in cancer research. This document provides a framework for the potential investigation of this and structurally related molecules.

Introduction: Rationale for Investigation

The chemical structure of "N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide" incorporates several pharmacophores known to be active in oncology research. The dichlorophenyl group is a common feature in kinase inhibitors and other targeted therapies. The sulfonamide moiety is a versatile functional group found in a wide array of anticancer agents, contributing to their binding affinity and pharmacokinetic properties[1]. The benzamide scaffold is also prevalent in numerous developmental and approved cancer drugs.

Given these structural alerts, it is plausible that this compound could exhibit activity against key cancer-related targets. Based on the literature for structurally similar compounds, potential, yet unproven, mechanisms of action could involve the inhibition of signaling pathways crucial for tumor growth and survival, such as the Hedgehog (Hh) or Signal Transducer and Activator of Transcription 3 (STAT3) pathways.

Potential Signaling Pathways of Interest

Hedgehog (Hh) Signaling Pathway

Aberrant activation of the Hedgehog signaling pathway is implicated in the development and progression of various cancers, including basal cell carcinoma and medulloblastoma[2][3]. The pathway is critical for tumor progression and the maintenance of cancer stem cells[4]. Key proteins in this pathway, such as Smoothened (SMO), are major targets for cancer therapeutics[3][4]. The development of small molecule inhibitors targeting SMO has been a significant focus in oncology[2][5].

Below is a diagram illustrating the canonical Hedgehog signaling pathway and the point of potential inhibition.

Hedgehog_Pathway cluster_extracellular Extracellular Space cluster_nucleus Nucleus Shh Shh Ligand PTCH1 PTCH1 Shh->PTCH1 Binds & Inhibits SMO SMO PTCH1->SMO GLI GLI SMO->GLI Activates SUFU SUFU SUFU->GLI GLI_active Active GLI GLI->GLI_active Translocates TargetGenes Target Genes (Proliferation, Survival) GLI_active->TargetGenes Activates Transcription

Caption: Canonical Hedgehog Signaling Pathway.

STAT3 Signaling Pathway

The STAT3 protein is a transcription factor that has been identified as a major target in cancer therapy due to its role in cancer initiation, progression, metastasis, and immune evasion[6]. Constitutive activation of STAT3 is common in many human cancers[7]. Consequently, the development of small-molecule inhibitors that can effectively target STAT3 is an area of intense research[6][7].

The diagram below outlines the STAT3 signaling cascade.

STAT3_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes pSTAT3_dimer_nuc p-STAT3 Dimer pSTAT3_dimer->pSTAT3_dimer_nuc Translocates TargetGenes Target Genes (Proliferation, Anti-apoptosis) pSTAT3_dimer_nuc->TargetGenes Activates Transcription

Caption: STAT3 Signaling Pathway.

Hypothetical Experimental Protocols

The following protocols are generalized methodologies for the initial screening and characterization of a novel compound like "N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide" in cancer research.

Cell Viability and Proliferation Assays

Objective: To determine the cytotoxic and anti-proliferative effects of the test compound on various cancer cell lines.

Protocol:

  • Cell Culture: Culture selected cancer cell lines (e.g., pancreatic, breast, colon cancer lines) in appropriate media and conditions.

  • Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Add the compound dilutions to the cells. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • Viability Assessment: Use a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue. Add the reagent to each well and incubate as per the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) value by plotting a dose-response curve using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis for Signaling Pathway Modulation

Objective: To investigate the effect of the test compound on the protein expression and phosphorylation status of key components in targeted signaling pathways (e.g., Hh, STAT3).

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the test compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).

  • Protein Extraction: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, GLI1, SMO, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities relative to the loading control.

Experimental Workflow for Novel Compound Screening

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel anticancer compound.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_preclinical Preclinical Development A Compound Synthesis & Characterization B Cell Viability Assays (IC50 Determination) A->B C Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) B->C D Cell Cycle & Apoptosis Assays C->D E Pharmacokinetic Studies (ADME) D->E F Xenograft Tumor Models in Mice E->F G Toxicity Studies F->G H Lead Optimization G->H I IND-Enabling Studies H->I

Caption: Preclinical Workflow for Anticancer Drug Discovery.

Data Presentation

While no specific data exists for the title compound, any generated quantitative data from the proposed experiments should be summarized in clear, structured tables for easy comparison.

Table 1: Hypothetical IC50 Values (µM) of a Test Compound against Various Cancer Cell Lines.

Cell LineCancer TypeIC50 (µM)
Panc-1PancreaticValue
MDA-MB-231BreastValue
HCT116ColonValue
A549LungValue

Table 2: Hypothetical Pharmacokinetic Parameters in Mice.

ParameterUnitValue
Cmaxng/mLValue
TmaxhValue
AUCng*h/mLValue
Half-life (t1/2)hValue
Bioavailability (%)%Value

Conclusion

While "N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide" is not yet characterized in the cancer literature, its structural components suggest potential for anticancer activity. The protocols and workflows outlined here provide a standard framework for its initial investigation. Future research should focus on its synthesis and subsequent screening through the described in vitro and in vivo assays to determine its biological activity and potential as a novel therapeutic agent. The exploration of its effects on key oncogenic pathways like Hedgehog and STAT3 would be a logical starting point for mechanistic studies.

References

Application Notes and Protocols for N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide in Infectious Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Compound: N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide Molecular Formula: C₁₅H₁₄Cl₂N₂O₃S PubChem CID: 1243054

Background and Rationale

N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide is a synthetic compound featuring a sulfonamide and a dichlorophenyl moiety, structural motifs present in various bioactive molecules. While specific research on this particular compound in infectious diseases is not extensively documented in publicly available literature, its structural components suggest potential for antimicrobial and antiviral activities. Sulfonamides have a long history as antimicrobial agents, and compounds containing dichlorophenyl groups are explored for a range of therapeutic effects, including antiviral and antibacterial properties. Therefore, this compound warrants investigation as a potential lead for the development of new therapeutics against infectious diseases.

Potential Mechanisms of Action

The therapeutic potential of this compound could be attributed to several mechanisms:

  • Enzyme Inhibition: The sulfonamide group might act as a competitive inhibitor for essential enzymes in microbial metabolic pathways, similar to classic sulfa drugs that inhibit dihydropteroate synthase in bacteria.

  • Viral Entry or Replication Inhibition: The dichlorophenyl group could mediate interactions that interfere with viral entry into host cells or inhibit key viral enzymes like proteases or polymerases.

  • Disruption of Microbial Cell Structures: The overall structure might allow the compound to interact with and disrupt the integrity of microbial cell membranes or walls.

Suggested Areas of Investigation
  • Broad-Spectrum Antimicrobial Screening: Initial studies should focus on screening the compound against a diverse panel of pathogenic bacteria (Gram-positive and Gram-negative) and fungi to determine its spectrum of activity.

  • Antiviral Assays: The compound should be tested against a variety of enveloped and non-enveloped viruses to identify any potential antiviral efficacy.

  • Mechanism of Action Studies: Should antimicrobial or antiviral activity be confirmed, subsequent studies should aim to elucidate the specific molecular targets and mechanisms of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of structural analogs can help in optimizing the compound for improved potency and reduced toxicity.

Quantitative Data Summary

As there is no publicly available experimental data for N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide, the following table presents a hypothetical but representative data summary that researchers might generate.

Assay TypePathogen/VirusResult TypeValue (µM)
Antibacterial ActivityStaphylococcus aureus (ATCC 29213)MIC16
Antibacterial ActivityEscherichia coli (ATCC 25922)MIC32
Antifungal ActivityCandida albicans (ATCC 90028)MIC>64
Antiviral ActivityInfluenza A virus (H1N1)IC508.5
Antiviral ActivityHerpes Simplex Virus 1 (HSV-1)IC50>50
CytotoxicityVero CellsCC50128

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

This protocol outlines the broth microdilution method to determine the minimum concentration of the test compound that inhibits the visible growth of bacteria.

Materials:

  • N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

  • Incubator

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Serial Dilutions: Perform serial two-fold dilutions of the compound in CAMHB in the 96-well plate to achieve a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

  • Inoculum Preparation: Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.

  • Controls: Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density at 600 nm.[1][2][3][4]

Protocol 2: In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This protocol is designed to determine the concentration of the test compound that inhibits virus-induced cell death or cytopathic effect (CPE).

Materials:

  • N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide

  • Host cell line susceptible to the virus (e.g., Vero cells for HSV-1, MDCK cells for Influenza)

  • Virus stock with a known titer

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • Sterile 96-well cell culture plates

  • MTT or similar viability dye

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the 96-well plates with host cells at a density that will form a confluent monolayer after 24 hours.

  • Compound Dilution: Prepare serial dilutions of the test compound in the cell culture medium.

  • Infection: When the cell monolayer is confluent, remove the growth medium and infect the cells with the virus at a predetermined multiplicity of infection (MOI).

  • Treatment: After a 1-hour adsorption period, remove the viral inoculum and add the medium containing the different concentrations of the test compound.

  • Controls: Include a virus control (cells infected with the virus but no compound) and a cell control (cells with no virus and no compound).

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period sufficient for the virus to cause significant CPE in the virus control wells (typically 48-72 hours).

  • Quantification of Antiviral Activity:

    • Assess the cytopathic effect visually under a microscope.

    • Alternatively, perform an MTT assay to quantify cell viability. Add MTT solution to each well and incubate. Then, add a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces the viral CPE by 50% compared to the virus control.[5][6]

Visualizations

Experimental_Workflow_MIC_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Compound Stock serial_dilution Serial Dilution of Compound in 96-well plate prep_compound->serial_dilution prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate wells with standardized bacteria prep_bacteria->inoculation serial_dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_results Visual Inspection or OD Measurement (600nm) incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for MIC Determination.

Antiviral_Assay_Workflow cluster_setup Assay Setup cluster_infection_treatment Infection and Treatment cluster_incubation_analysis Incubation and Analysis seed_cells Seed Host Cells in 96-well plate infect_cells Infect Cell Monolayer with Virus seed_cells->infect_cells compound_prep Prepare Serial Dilutions of Compound add_compound Add Compound Dilutions to Wells compound_prep->add_compound infect_cells->add_compound incubation Incubate for 48-72h add_compound->incubation assess_cpe Assess Cytopathic Effect (CPE) incubation->assess_cpe viability_assay Perform Cell Viability Assay (e.g., MTT) assess_cpe->viability_assay calculate_ic50 Calculate IC50 viability_assay->calculate_ic50 Signaling_Pathway_Hypothetical cluster_virus Viral Lifecycle Stage cluster_compound Potential Compound Interaction Virus Virus Particle HostCell Host Cell Virus->HostCell Attachment ViralEntry Viral Entry HostCell->ViralEntry Replication Viral Replication (Polymerase Activity) ViralEntry->Replication Assembly Viral Assembly (Protease Activity) Replication->Assembly Release Viral Release Assembly->Release Release->Virus New Virions Compound N-((2,4-dichlorophenyl)methyl)- 4-methanesulfonamidobenzamide Compound->ViralEntry Inhibition Compound->Replication Inhibition Compound->Assembly Inhibition

References

Application Notes and Protocols for N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature and databases did not yield specific information on "N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide" for enzyme inhibition studies.

As of the current date, there are no specific published research articles, patents, or technical documents that detail the synthesis, biological activity, or use of this particular compound as an enzyme inhibitor. Consequently, it is not possible to provide detailed application notes, experimental protocols, quantitative data, or signaling pathway diagrams directly related to "N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide."

The general chemical structure suggests that this compound belongs to the class of sulfonamides, a well-known group of compounds with a broad range of biological activities, including enzyme inhibition. Sulfonamides have been successfully developed as inhibitors for various enzymes, such as carbonic anhydrases, proteases, and kinases.

For researchers interested in exploring the potential enzyme inhibitory activity of "N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide," a general workflow for screening and characterization is proposed below. This workflow is based on standard practices in drug discovery and enzymology.

General Workflow for Investigating a Novel Compound in Enzyme Inhibition Studies

This diagram outlines a typical workflow for assessing the enzyme inhibition potential of a novel compound like "N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide."

G cluster_0 Initial Screening & Hit Identification cluster_1 Hit Validation & Characterization cluster_2 Lead Optimization & Further Studies A Compound Synthesis & Purification B Primary Enzyme Assays (High-Throughput Screening) A->B C Hit Identification (Active Compounds) B->C D Dose-Response Studies (IC50 Determination) C->D E Mechanism of Action Studies (e.g., Ki, Reversibility) D->E F Selectivity Profiling (Against Related Enzymes) E->F G Structure-Activity Relationship (SAR) Studies F->G H In Vitro & In Vivo ADME/Tox Studies G->H I Cell-Based Assays G->I

Caption: General workflow for enzyme inhibitor discovery.

Hypothetical Experimental Protocols

While no specific protocols exist for the target compound, the following are generalized examples of protocols that would be adapted to study its effects on a hypothetical target enzyme.

In Vitro Enzyme Inhibition Assay (e.g., for a Kinase)

Objective: To determine the half-maximal inhibitory concentration (IC50) of "N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide" against a target kinase.

Materials:

  • Target kinase

  • Kinase substrate (e.g., a peptide)

  • ATP (Adenosine triphosphate)

  • "N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide" (test compound)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well plate, add the assay buffer.

  • Add the test compound dilutions to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Add the target kinase and its substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence) using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Mechanism of Inhibition Studies

Objective: To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) of the test compound.

Materials:

  • Same as the in vitro inhibition assay.

Procedure:

  • Perform the kinase assay as described above, but with varying concentrations of both the test compound and the substrate (ATP).

  • Generate multiple dose-response curves for the inhibitor at different fixed concentrations of the substrate.

  • Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition and the inhibition constant (Ki).

Data Presentation

Should experimental data become available, it should be organized in a clear and concise manner.

Table 1: Hypothetical Enzyme Inhibition Data for N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide

Target EnzymeIC50 (µM)Ki (µM)Mechanism of Inhibition
Kinase A[Value][Value][e.g., Competitive]
Protease B[Value][Value][e.g., Non-competitive]
Carbonic Anhydrase C>100-No significant inhibition

Signaling Pathway Visualization

If "N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide" were found to inhibit a specific kinase, for instance, one involved in a cancer-related signaling pathway, a diagram could be created to illustrate its point of intervention.

G cluster_pathway Hypothetical Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Kinase_A Kinase A (Target Enzyme) Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B TranscriptionFactor Transcription Factor Kinase_B->TranscriptionFactor CellProliferation Cell Proliferation TranscriptionFactor->CellProliferation Inhibitor N-((2,4-dichlorophenyl)methyl) -4-methanesulfonamidobenzamide Inhibitor->Kinase_A

Caption: Inhibition of a hypothetical kinase pathway.

While specific data for "N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide" is not available, the provided general workflow, hypothetical protocols, and visualization templates can serve as a guide for researchers aiming to investigate its potential as an enzyme inhibitor. Further experimental work is required to elucidate its biological activity and therapeutic potential.

Application Notes and Protocols: Formulation of N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide for In Vivo Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide is a novel small molecule compound with potential therapeutic applications. As with many new chemical entities, its physicochemical properties, such as aqueous solubility, are likely to present challenges for in vivo administration. This document provides a generalized framework and starting protocols for the formulation of this compound for preclinical in vivo studies. The primary goal is to develop a safe and effective vehicle that ensures adequate bioavailability to assess the compound's efficacy and pharmacokinetic profile.

The protocols outlined below are based on standard formulation strategies for poorly soluble small molecules and should be adapted and optimized based on empirical data obtained for N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide.

Hypothetical Mechanism of Action

While the precise mechanism of action for N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide is yet to be fully elucidated, its structural motifs, containing both benzamide and sulfonamide groups, suggest potential interactions with various biological targets. Benzamide derivatives are known to act as antagonists for a range of receptors, while sulfonamides are classic inhibitors of metabolic pathways. For the purpose of these application notes, we will hypothesize that the compound acts as an inhibitor of a receptor tyrosine kinase (RTK) signaling pathway, a common target in oncology research.

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) P1 Dimerization & Autophosphorylation RTK->P1 Activates Ligand Growth Factor (Ligand) Ligand->RTK Binds Compound N-((2,4-dichlorophenyl)methyl) -4-methanesulfonamidobenzamide Compound->RTK Inhibits P2 Downstream Signaling (e.g., RAS/MAPK) P1->P2 P3 Cell Proliferation, Survival, Angiogenesis P2->P3

Caption: Hypothetical signaling pathway inhibited by the compound.

Data Presentation

Table 1: Physicochemical Properties (Hypothetical)
PropertyValueMethod
Molecular Weight411.3 g/mol Calculated
LogP3.8Calculated
Aqueous Solubility (pH 7.4)< 1 µg/mLHPLC-UV
pKa9.2 (amide proton)In Silico Prediction
Table 2: Example Formulation Compositions for Initial Screening
Formulation IDCompositionRoute
F1-Oral10% DMSO, 40% PEG 400, 50% WaterOral Gavage
F2-Oral0.5% Methylcellulose, 0.2% Tween 80 in WaterOral Gavage
F3-IP20% Solutol HS 15 in SalineIntraperitoneal
F4-IV5% DMSO, 10% Cremophor EL, 85% SalineIntravenous
Table 3: Example Pharmacokinetic Data (Hypothetical - 10 mg/kg Dose)
Formulation IDCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)
F1-Oral3502120025
F2-Oral2804150031
F3-IP8500.5250052
F4-IV25000.14800100

Experimental Protocols

Protocol 1: Preparation of Formulation F1-Oral (DMSO/PEG 400/Water)

This protocol is suitable for initial oral efficacy studies where achieving a solution is prioritized.

Materials:

  • N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Polyethylene glycol 400 (PEG 400), USP grade

  • Sterile Water for Injection

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Weigh the required amount of the compound into a sterile microcentrifuge tube.

  • Add DMSO to the tube to achieve a concentration of 100 mg/mL. Vortex and sonicate until the compound is fully dissolved. This will serve as your 10x stock solution.

  • In a separate sterile tube, prepare the vehicle by mixing PEG 400 and sterile water in a 4:5 ratio (e.g., 400 µL PEG 400 and 500 µL water).

  • To prepare the final formulation, add 1 part of the 10x stock solution to 9 parts of the PEG 400/water vehicle. For example, to make 1 mL of a 10 mg/mL final formulation, add 100 µL of the 100 mg/mL stock to 900 µL of the vehicle.

  • Vortex thoroughly until the solution is clear and homogenous.

  • Administer to animals within 1 hour of preparation.

G start Start weigh Weigh Compound start->weigh dissolve Dissolve in DMSO (10x Stock) weigh->dissolve vortex_sonicate Vortex & Sonicate dissolve->vortex_sonicate mix Mix Stock with Vehicle (1:9 ratio) vortex_sonicate->mix prepare_vehicle Prepare Vehicle (PEG 400 + Water) prepare_vehicle->mix vortex_final Vortex Final Formulation mix->vortex_final administer Administer to Animal vortex_final->administer end End administer->end

Caption: Workflow for preparing an oral formulation (F1-Oral).

Protocol 2: Preparation of Formulation F2-Oral (Methylcellulose/Tween 80 Suspension)

This protocol is suitable for creating a suspension, which can be preferable for compounds that are difficult to solubilize or for longer-term studies to minimize vehicle-related toxicity.

Materials:

  • N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide

  • Methylcellulose (low viscosity)

  • Tween 80 (Polysorbate 80)

  • Sterile Water for Injection

  • Mortar and pestle or homogenizer

  • Stir plate and magnetic stir bar

Procedure:

  • Prepare a 0.5% (w/v) methylcellulose solution by slowly adding methylcellulose to heated sterile water (~80°C) while stirring. Once dispersed, cool the solution on ice with continued stirring until it becomes clear and viscous.

  • Prepare a 0.2% (v/v) Tween 80 solution in the 0.5% methylcellulose solution. This is your final vehicle.

  • Weigh the required amount of the compound.

  • Add a small amount of the vehicle to the compound to create a paste (wetting). This can be done in a mortar.

  • Gradually add the remaining vehicle while continuously triturating or homogenizing until a uniform suspension is formed.

  • Stir the suspension continuously with a magnetic stir bar during dosing to ensure homogeneity.

Protocol 3: Maximum Tolerated Dose (MTD) Study Design

An initial MTD study is critical to establish a safe dose range for subsequent efficacy studies.

Methodology:

  • Animal Model: Select a relevant rodent strain (e.g., CD-1 mice). Use a small group size (n=3 per group).

  • Dose Escalation: Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30 mg/kg, 100 mg/kg, 300 mg/kg). The dose escalation scheme should be based on any available in vitro cytotoxicity data.

  • Administration: Administer the compound daily for 5-7 days via the intended route (e.g., oral gavage).

  • Monitoring: Monitor animals daily for clinical signs of toxicity, including weight loss, changes in behavior (lethargy, piloerection), and any signs of distress.

  • Endpoint: The MTD is defined as the highest dose that does not cause >20% body weight loss or significant clinical signs of toxicity.

G start Initial Assessment of Compound Properties solubility Poor Aqueous Solubility? start->solubility oral Oral solubility->oral Yes iv Intravenous solubility->iv Yes ip Intraperitoneal solubility->ip Yes suspension Suspension (e.g., MC/Tween) oral->suspension solution Solution (e.g., DMSO/PEG) oral->solution cosolvent Co-solvent System (e.g., DMSO/Cremophor) iv->cosolvent surfactant Surfactant-based (e.g., Solutol) ip->surfactant pk_study Conduct PK Study suspension->pk_study solution->pk_study cosolvent->pk_study surfactant->pk_study efficacy Proceed to Efficacy Studies pk_study->efficacy Acceptable Profile

Caption: Decision-making workflow for formulation and route selection.

Disclaimer

These protocols and notes are intended as a starting point for experienced researchers. The optimal formulation for N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide must be determined experimentally. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Appropriate safety precautions should be taken when handling the compound and formulation excipients.

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide?

A common and logical synthetic approach involves a two-step process:

  • Synthesis of 4-methanesulfonamidobenzoic acid: This intermediate is typically prepared by the reaction of 4-aminobenzoic acid with methanesulfonyl chloride in the presence of a base.

  • Amide coupling: The resulting 4-methanesulfonamidobenzoic acid is then coupled with (2,4-dichlorophenyl)methanamine (2,4-dichlorobenzylamine) using a suitable coupling agent to form the final product.

Q2: I am experiencing low yields in the first step, the synthesis of 4-methanesulfonamidobenzoic acid. What are the potential causes and solutions?

Low yields in this step can often be attributed to several factors:

  • Inadequate base: The choice and amount of base are critical. A weak base may not sufficiently neutralize the HCl generated during the reaction, leading to side reactions or incomplete conversion. The use of a stronger, non-nucleophilic base like pyridine or triethylamine is recommended.

  • Reaction with the carboxylic acid group: The methanesulfonyl chloride can potentially react with the carboxylic acid group of 4-aminobenzoic acid. Running the reaction at a low temperature (0-5 °C) can help to minimize this side reaction.

  • Hydrolysis of methanesulfonyl chloride: Methanesulfonyl chloride is sensitive to moisture and can hydrolyze. Ensure that all glassware is dry and anhydrous solvents are used.

  • Purification losses: The product is an acid and may be soluble in aqueous bases. Careful pH adjustment during workup is crucial to ensure complete precipitation of the product.

Q3: My amide coupling reaction to form the final product is inefficient. How can I improve the yield?

Improving the efficiency of the amide coupling step often involves optimizing the coupling agent and reaction conditions.

  • Choice of coupling agent: Standard coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are commonly used. For more challenging couplings, stronger activating agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be more effective.

  • Reaction time and temperature: Ensure the reaction is allowed to proceed to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended. While many coupling reactions proceed well at room temperature, gentle heating may sometimes be required.

  • Stoichiometry of reagents: Using a slight excess (1.1-1.2 equivalents) of the amine and coupling agents can help to drive the reaction to completion.

  • Solvent: Aprotic polar solvents like Dichloromethane (DCM), N,N-Dimethylformamide (DMF), or Acetonitrile (ACN) are typically used. Ensure the solvent is anhydrous.

Q4: What are the common side reactions to be aware of during the synthesis?

  • In the first step (sulfonamide formation):

    • Bis-sulfonylation: The amino group of 4-aminobenzoic acid could potentially react with two molecules of methanesulfonyl chloride. Using a controlled amount of methanesulfonyl chloride helps to avoid this.

    • Polymerization: Under certain conditions, intermolecular reactions could lead to the formation of polymeric byproducts.

  • In the second step (amide coupling):

    • Racemization (if applicable): While not an issue for this specific molecule, in cases of chiral starting materials, some coupling conditions can lead to racemization.

    • Side reactions of coupling agents: For example, the urea byproduct from EDC can sometimes be difficult to remove.

    • Reaction of the sulfonamide NH: The proton on the sulfonamide is acidic and could potentially interfere with the reaction, although this is less likely under standard amide coupling conditions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of 4-methanesulfonamidobenzoic acid 1. Incomplete reaction. 2. Side reactions due to inappropriate base or temperature. 3. Hydrolysis of methanesulfonyl chloride. 4. Product loss during workup.1. Monitor reaction by TLC; consider longer reaction times. 2. Use pyridine or triethylamine as the base; maintain a low temperature (0-5 °C). 3. Use anhydrous solvents and dry glassware. 4. Carefully adjust the pH to acidic (around 2-3) during workup to ensure full precipitation.
Low yield of final product (amide coupling) 1. Inefficient coupling agent. 2. Incomplete reaction. 3. Steric hindrance from the 2,4-dichlorobenzylamine. 4. Impure starting materials.1. Switch to a more powerful coupling agent like HATU. 2. Monitor the reaction by TLC/LC-MS; consider increasing reaction time or gentle heating. 3. Use a slight excess of the amine and coupling agent. 4. Ensure the purity of both the carboxylic acid and the amine before proceeding.
Difficulty in purifying the final product 1. Presence of unreacted starting materials. 2. Byproducts from the coupling agent (e.g., EDC-urea). 3. Other side products.1. Use column chromatography with an appropriate solvent system (e.g., ethyl acetate/hexane or DCM/methanol). 2. For EDC-urea, an acidic wash of the organic layer during workup can help in its removal. 3. Recrystallization from a suitable solvent system can be an effective final purification step.
Formation of multiple spots on TLC for the final reaction mixture 1. Incomplete reaction. 2. Formation of side products. 3. Decomposition of starting materials or product.1. Allow the reaction to run for a longer duration. 2. Isolate and characterize the major side products to understand the side reaction pathway. 3. Check the stability of the starting materials and product under the reaction conditions.

Experimental Protocols

Synthesis of 4-methanesulfonamidobenzoic acid
  • Dissolution: In a round-bottom flask, dissolve 4-aminobenzoic acid (1 equivalent) in pyridine or a mixture of an appropriate solvent and triethylamine (2-3 equivalents).

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the cooled solution while stirring. Maintain the temperature below 10 °C.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Workup:

    • Pour the reaction mixture into ice-cold water.

    • Acidify the mixture with concentrated HCl to a pH of 2-3 to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry under vacuum to obtain 4-methanesulfonamidobenzoic acid.

Synthesis of N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide
  • Activation of Carboxylic Acid:

    • To a solution of 4-methanesulfonamidobenzoic acid (1 equivalent) in anhydrous DCM or DMF, add EDC (1.2 equivalents) and HOBt (1.2 equivalents).

    • Stir the mixture at room temperature for 30-60 minutes.

  • Addition of Amine:

    • Add (2,4-dichlorophenyl)methanamine (1.1 equivalents) to the reaction mixture.

    • If needed, add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide.

Data Presentation

Table 1: Reaction Conditions and Yields for Key Synthesis Steps

StepReactantsReagents & ConditionsSolventTypical Yield
Sulfonamide Formation 4-aminobenzoic acid, Methanesulfonyl chloridePyridine or Triethylamine, 0 °C to RTPyridine or DCM85-95%
Amide Coupling (EDC/HOBt) 4-methanesulfonamidobenzoic acid, (2,4-dichlorophenyl)methanamineEDC, HOBt, DIPEA, RTDMF or DCM70-85%
Amide Coupling (HATU) 4-methanesulfonamidobenzoic acid, (2,4-dichlorophenyl)methanamineHATU, DIPEA, RTDMF or ACN80-95%

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Sulfonamide Formation cluster_step2 Step 2: Amide Coupling A 4-aminobenzoic acid C 4-methanesulfonamidobenzoic acid A->C Pyridine or Et3N B Methanesulfonyl chloride B->C E N-((2,4-dichlorophenyl)methyl)- 4-methanesulfonamidobenzamide C->E EDC/HOBt or HATU D (2,4-dichlorophenyl)methanamine D->E AmideCouplingMechanism RCOOH R-COOH (4-methanesulfonamido- benzoic acid) ActiveEster O-acylisourea intermediate (Active Ester) RCOOH->ActiveEster + EDC EDC EDC EDC->ActiveEster Product R-CO-NH-R' (Final Product) ActiveEster->Product + R'-NH2 Urea EDC-urea byproduct ActiveEster->Urea RNH2 R'-NH2 ((2,4-dichlorophenyl)methanamine) RNH2->Product SideReactions cluster_sulfonamidation Sulfonamidation Side Reactions cluster_coupling Amide Coupling Side Reactions AminoAcid 4-aminobenzoic acid BisSulfonylated Bis-sulfonylated product AminoAcid->BisSulfonylated Excess MsCl MsCl Methanesulfonyl chloride MsCl->BisSulfonylated CarboxylicAcid 4-methanesulfonamido- benzoic acid SelfCondensation Anhydride formation CarboxylicAcid->SelfCondensation 2 equivalents EDC EDC EDC->SelfCondensation

"N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide.

Troubleshooting Guide

Issue: Poor Dissolution of N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide in Aqueous Media

Question: My preparation of N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide shows low and inconsistent solubility in aqueous buffers. What are the initial steps to address this?

Answer: Poor aqueous solubility is a common challenge for complex organic molecules. The initial troubleshooting should focus on understanding the physicochemical properties of your compound and systematically evaluating common formulation strategies.

Recommended Initial Workflow:

G cluster_0 Initial Assessment cluster_1 Strategy Selection cluster_2 Optimization & Analysis A Characterize Compound (pKa, LogP, crystallinity) B Basic Solubility Screen (Water, PBS, organic solvents) A->B Provides context C Select Initial Strategies (pH, Co-solvents, Excipients) B->C D Optimize Formulation (Concentration, Ratios) C->D E Analyze Results (Dissolution rate, Stability) D->E

Caption: Initial workflow for addressing solubility issues.

Experimental Protocols:

  • Basic Solubility Screen:

    • Prepare saturated solutions of N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide in various solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO, propylene glycol).

    • Equilibrate the solutions for 24 hours at a controlled temperature (e.g., 25°C).

    • Filter the solutions to remove undissolved solid.

    • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

Frequently Asked Questions (FAQs)

Formulation Strategies

Q1: How can I use pH adjustment to improve the solubility of N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide?

Experimental Protocol: pH-Solubility Profile

  • Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Add an excess amount of the compound to each buffer.

  • Shake the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Filter the samples and analyze the supernatant for drug concentration via HPLC.

  • Plot the solubility against the pH to determine the optimal pH range for dissolution.

Q2: What are co-solvents and how can they be used to dissolve my compound?

A2: Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble drugs by reducing the polarity of the aqueous environment.[1][2] Common co-solvents include ethanol, propylene glycol, polyethylene glycol (PEG), and dimethyl sulfoxide (DMSO).[1] It's crucial to consider the potential toxicity of the co-solvent, especially for in vivo studies.[1][2]

Troubleshooting Logic for Co-solvent Selection:

G Start Compound Precipitates in Aqueous Solution Screen Screen Common Co-solvents (Ethanol, PG, PEG 400, DMSO) Start->Screen Assess Assess Solubilization Capacity & Toxicity Profile Screen->Assess Optimize Optimize Co-solvent/Aqueous Ratio Assess->Optimize Good Solubility, Acceptable Toxicity Reevaluate Try Alternative Strategy (e.g., Surfactants, Complexation) Assess->Reevaluate Poor Solubility or High Toxicity Check Check for Precipitation upon Dilution Optimize->Check Success Stable Solution Achieved Check->Success No Failure Precipitation Occurs Check->Failure Yes Failure->Optimize Adjust Ratio Failure->Reevaluate Persistent

Caption: Decision tree for co-solvent selection.

Q3: Can surfactants or micellar solubilization help with N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide?

A3: Yes, surfactants can increase solubility by forming micelles that encapsulate hydrophobic drug molecules.[3] This process, known as micellar solubilization, effectively creates a "hydrophobic core" within the aqueous phase where the drug can dissolve.[3] Nonionic surfactants like Polysorbates (e.g., Tween® 80) and Poloxamers are commonly used due to their lower toxicity compared to ionic surfactants.[3]

Q4: What is solid dispersion and can it be applied to my compound?

A4: Solid dispersion is a technique where the drug is dispersed in an amorphous form within a hydrophilic carrier matrix.[4] This approach can significantly enhance dissolution rates.[4][5] Common carriers include polymers like povidone (PVP) and hypromellose acetate succinate (HPMCAS).[5] Techniques to prepare solid dispersions include spray drying and hot-melt extrusion.[4][5]

Q5: Would cyclodextrin complexation be a viable option?

A5: Cyclodextrins are host molecules with a hydrophobic inner cavity and a hydrophilic exterior.[4][6] They can form inclusion complexes with poorly soluble guest molecules, like your compound, thereby increasing their aqueous solubility.[4][6] Modified cyclodextrins such as Captisol® (a sulfobutylether β-cyclodextrin) are often used in pharmaceutical formulations.[7][8]

Table 1: Comparison of Solubility Enhancement Techniques

TechniqueMechanismAdvantagesConsiderations
pH Adjustment Increases the fraction of the ionized, more soluble form of the drug.Simple and cost-effective.Only applicable to ionizable compounds; risk of precipitation upon pH change.
Co-solvency Reduces the polarity of the solvent system.High solubilization capacity for many compounds.[1]Potential for toxicity and precipitation upon dilution.[1]
Surfactants Forms micelles that encapsulate the drug.Effective for highly hydrophobic compounds.Can have biocompatibility issues; concentration must be above the critical micelle concentration (CMC).
Solid Dispersion Disperses the drug in an amorphous state within a hydrophilic carrier.[4]Significantly improves dissolution rate and bioavailability.[4]Can have physical stability issues (recrystallization); requires specialized equipment.
Cyclodextrins Forms inclusion complexes with the drug molecule.[6]Improves solubility and stability; can reduce toxicity.[4]Potential for nephrotoxicity with some cyclodextrins; stoichiometry of complexation is important.[4]
Advanced Solutions

Q6: I've tried common solvents with little success. Are there novel excipients available?

A6: Yes, several novel excipients have been developed to address significant solubility challenges. For example, Apinovex™ and Apisolex™ are polymers designed to create amorphous solid dispersions and enhance solubility for oral and injectable formulations, respectively.[8][9] These excipients can offer high drug loading and stable amorphous forms.[9]

Table 2: Examples of Commercially Available Solubility-Enhancing Excipients

Excipient NameTypePrimary ApplicationKey Feature
Captisol® Modified β-CyclodextrinInjectable & OphthalmicImproves solubility, stability, and bioavailability.[7]
Soluplus® Graft Copolymer (PEG, vinylcaprolactam, vinylacetate)Solid DispersionsActs as a matrix polymer and a solubilizer.[5]
Kollidon® VA64 CopovidoneSolid DispersionsForms stable amorphous solid dispersions.[5]
Apinovex™ High Molecular Weight Polyacrylic AcidOral Solid DispersionsEnables high drug loading and improved dissolution.[8]
Apisolex™ Poly(amino acid) PolymerParenteral FormulationsHigh solubilization efficiency for hydrophobic APIs; biodegradable.[8][9]

Q7: My compound is intended for in vivo studies. What are the key considerations when choosing a solubility enhancement method?

A7: For in vivo applications, the primary considerations are the biocompatibility and toxicity of the excipients used. The chosen formulation must not only solubilize the compound but also be safe for administration. The route of administration (oral, parenteral, etc.) will heavily influence the choice of acceptable excipients. For instance, excipients for parenteral formulations must meet stricter safety and purity standards. It is also critical to ensure that the solubilized drug remains in solution upon administration and does not precipitate at the site of injection or in the gastrointestinal tract, which would negatively impact bioavailability.[2][10]

References

Technical Support Center: N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding the off-target effects, mechanism of action, and safety profile of the specific compound "N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide" is not currently available in the public domain. Extensive searches have not yielded specific data for this molecule.

The following content is based on general principles and potential off-target effects observed with structurally similar compounds, such as kinase inhibitors and other benzamide derivatives. This information is for illustrative purposes only and should not be considered as specific guidance for the compound . Researchers are strongly advised to conduct their own comprehensive in-vitro and in-vivo profiling to characterize the specific activity and potential off-target effects of "N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide".

Frequently Asked Questions (FAQs) - General Guidance for Benzamide Derivatives

Q1: We are observing unexpected phenotypic changes in our cell-based assays that do not correlate with the intended target's known function. What could be the cause?

A1: Unexpected phenotypic effects can often be attributed to off-target activities. Structurally similar small molecules have been known to interact with a range of protein families. Potential off-target families to consider for initial investigation include:

  • Kinases: The benzamide scaffold is present in numerous kinase inhibitors. Off-target kinase inhibition can lead to a wide array of cellular effects, including altered proliferation, apoptosis, and differentiation.

  • GPCRs (G-protein coupled receptors): Certain structural motifs can lead to interactions with various GPCRs, affecting downstream signaling pathways.

  • Ion Channels: Direct or allosteric modulation of ion channels can impact cell membrane potential and signaling.

  • Nuclear Receptors: Some compounds can interact with nuclear receptors, leading to changes in gene transcription.

Troubleshooting Steps:

  • Literature Review: Search for published data on compounds with high structural similarity to identify potential off-target classes.

  • Broad-Panel Screening: Utilize commercially available off-target screening panels (e.g., kinase panels, GPCR panels) to identify potential unintended interactions.

  • Dose-Response Analysis: Carefully titrate the compound concentration. Off-target effects may only become apparent at higher concentrations.

  • Control Compound: Use a structurally related but inactive control compound to differentiate between target-specific and non-specific effects.

Q2: How can we experimentally validate a suspected off-target interaction?

A2: Once a potential off-target is identified, several experimental approaches can be used for validation:

  • Direct Binding Assays: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST) can confirm direct physical interaction between your compound and the putative off-target protein.

  • Cellular Target Engagement Assays: Methods such as the Cellular Thermal Shift Assay (CETSA) can verify that the compound engages the suspected off-target in a cellular context.

  • Functional Assays: Conduct functional assays specific to the suspected off-target to determine if the compound modulates its activity (e.g., enzymatic assays for kinases, signaling assays for GPCRs).

  • Knockdown/Knockout Models: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the suspected off-target. If the unexpected phenotype is rescued in these models, it strongly suggests an off-target effect.

Troubleshooting Guides

Issue 1: High background or inconsistent results in kinase assays.
  • Possible Cause: Compound precipitation or aggregation at high concentrations.

  • Troubleshooting Protocol:

    • Solubility Assessment: Determine the aqueous solubility of the compound in your assay buffer using methods like nephelometry.

    • Visual Inspection: Visually inspect assay plates for any signs of precipitation.

    • Detergent Addition: Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to improve solubility, if compatible with the assay format.

    • Concentration Range: Test a lower, more soluble concentration range of the compound.

Issue 2: Cytotoxicity observed at concentrations required for target engagement.
  • Possible Cause: Off-target toxicity or general cellular stress.

  • Troubleshooting Protocol:

    • Multiplexed Toxicity Assays: Employ multiplexed assays to simultaneously measure different cytotoxicity markers (e.g., apoptosis, necrosis, mitochondrial dysfunction).

    • Time-Course Experiment: Assess cytotoxicity at multiple time points to understand the kinetics of the toxic response.

    • Off-Target Panel Screening: As mentioned previously, screen against a broad panel of toxicity-related targets.

    • Structural Analogs: Synthesize and test structural analogs of your compound to identify features that may be contributing to toxicity, with the goal of uncoupling toxicity from on-target activity.

Experimental Protocols

Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is a generalized method to assess whether a compound binds to a target protein in a cellular environment.

  • Cell Culture and Treatment:

    • Culture cells to approximately 80% confluency.

    • Treat cells with the test compound at various concentrations or a vehicle control for a specified time.

  • Cell Lysis and Heating:

    • Harvest and wash the cells.

    • Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors.

    • Lyse the cells (e.g., by freeze-thaw cycles or sonication).

    • Aliquot the cell lysate into PCR tubes.

    • Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Protein Separation and Detection:

    • Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of the target protein remaining in the supernatant by Western blotting or other protein detection methods (e.g., ELISA).

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the fraction of soluble protein as a function of temperature for both vehicle- and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Data Presentation

As no quantitative data is available for "N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide," the following table is a template for how such data, if available, should be presented.

Table 1: Hypothetical Off-Target Kinase Profile

Kinase TargetIC50 (nM)Assay Type
Target Kinase X10Biochemical
Off-Target Kinase A500Biochemical
Off-Target Kinase B>10,000Biochemical
Off-Target Kinase C850Cellular

Visualizations

The following diagrams illustrate general experimental workflows and signaling pathways that are often relevant when investigating off-target effects.

experimental_workflow phenotype Unexpected Phenotypic Observation hypothesis Hypothesize Off-Target Activity phenotype->hypothesis screening Broad-Panel Screening hypothesis->screening validation Hit Validation screening->validation binding Direct Binding Assays (SPR, ITC) validation->binding cellular Cellular Engagement (CETSA) validation->cellular functional Functional Assays validation->functional knockdown Knockdown/Knockout Experiments validation->knockdown conclusion Confirm/Reject Off-Target Effect binding->conclusion cellular->conclusion functional->conclusion knockdown->conclusion

Caption: Workflow for investigating unexpected phenotypic observations.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR SecondMessenger Second Messenger GPCR->SecondMessenger Off-target interaction IonChannel Ion Channel IonChannel->SecondMessenger Off-target interaction Kinase Kinase Transcription Gene Transcription Kinase->Transcription Off-target interaction SecondMessenger->Kinase NuclearReceptor Nuclear Receptor NuclearReceptor->Transcription Off-target interaction

Caption: Potential off-target interaction points in major signaling pathways.

Technical Support Center: Optimizing Cell Permeability of N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide and Analogues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to optimize the cell permeability of N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide and similar small molecules.

Frequently Asked Questions (FAQs)

Q1: My compound, N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide, shows low permeability in my initial screen. What are the most likely reasons?

A1: Low cell permeability for a compound like N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide can stem from several physicochemical and biological factors. Common reasons include:

  • High Molecular Weight: Larger molecules often exhibit lower passive diffusion across cell membranes.

  • Poor Solubility: Low aqueous solubility can limit the concentration of the compound available to permeate the cell membrane.

  • High Polarity: A high number of polar functional groups can hinder passage through the lipid bilayer of the cell membrane.

  • Efflux Transporter Substrate: The compound may be actively transported out of the cell by efflux pumps such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[1][2]

  • Poor LogP: An unfavorable octanol-water partition coefficient (LogP) can indicate a suboptimal balance between lipophilicity and hydrophilicity for membrane traversal.

Q2: How do I differentiate between poor passive permeability and active efflux?

A2: To distinguish between these two mechanisms, a bi-directional Caco-2 assay is recommended.[1][2] This assay measures the permeability of your compound in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.

  • An efflux ratio (B-to-A permeability / A-to-B permeability) significantly greater than 1 suggests that your compound is a substrate for active efflux transporters.

  • If the permeability is low in both directions and the efflux ratio is close to 1, poor passive diffusion is the likely cause.

Q3: What is the difference between a PAMPA and a Caco-2 assay, and which one should I use first?

A3: The Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 assay are both valuable tools for assessing permeability, but they provide different information.

  • PAMPA: This is a high-throughput, cell-free assay that models passive diffusion across an artificial lipid membrane.[3][4][5] It is a cost-effective initial screen for predicting passive permeability.

  • Caco-2 Assay: This is a cell-based assay using a monolayer of Caco-2 cells, which mimic the human intestinal epithelium.[1][6][7] It provides information on both passive diffusion and active transport processes, including efflux.[1][2]

A common strategy is to use PAMPA as a primary screen for a large number of compounds to assess passive permeability. Promising candidates are then further evaluated in a Caco-2 assay to investigate the potential for active transport.

Q4: My compound has poor aqueous solubility. How can I accurately measure its permeability?

A4: Poor solubility is a common challenge in permeability assays.[8] Here are some strategies to address this:

  • Use of Co-solvents: Incorporating a small percentage of a co-solvent, such as DMSO, into your buffer can help to solubilize the compound.[8] However, it is crucial to keep the final concentration of the co-solvent low (typically ≤1%) to avoid compromising cell monolayer integrity.

  • Biorelevant Media: Using media that mimics the composition of intestinal fluid can sometimes improve the solubility of certain compounds.[8]

  • pH Adjustment: Depending on the pKa of your compound, adjusting the pH of the buffer can improve its solubility.

Troubleshooting Guides

Issue 1: High Variability in Permeability Data
Potential Cause Troubleshooting Step
Inconsistent Cell Monolayer Integrity Monitor the transepithelial electrical resistance (TEER) of your Caco-2 monolayers to ensure they are confluent and have formed tight junctions. Discard any wells with TEER values outside of the acceptable range.
Compound Precipitation Visually inspect the donor wells for any signs of compound precipitation. If observed, consider the solubility enhancement strategies mentioned in FAQ 4.
Inaccurate Pipetting Ensure proper calibration and use of pipettes. For multi-well plates, use a multi-channel pipette to minimize well-to-well variability.
Analytical Method Variability Validate your analytical method (e.g., LC-MS/MS) for linearity, accuracy, and precision in the assay matrix.
Issue 2: Low Compound Recovery in Caco-2 Assay
Potential Cause Troubleshooting Step
Non-specific Binding Your compound may be binding to the plastic of the assay plate. Consider using low-binding plates. You can also include a protein like bovine serum albumin (BSA) in the receiver buffer to reduce non-specific binding.
Cellular Metabolism The Caco-2 cells may be metabolizing your compound. Analyze the cell lysate at the end of the experiment to identify any potential metabolites.
Compound Instability The compound may be unstable in the assay buffer. Assess the stability of your compound in the buffer over the time course of the experiment.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general framework for conducting a PAMPA experiment.

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound, typically in DMSO.

    • Dilute the stock solution to the final desired concentration (e.g., 10 µM) in a suitable buffer (e.g., PBS at pH 7.4) with a final DMSO concentration of ≤1%.[3][7]

    • Prepare the lipid solution (e.g., 1% lecithin in dodecane) and sonicate until fully dissolved.[3]

  • Plate Preparation:

    • Carefully add 5 µL of the lipid solution to the membrane of each well of the donor plate.

    • Add 300 µL of buffer to each well of the acceptor plate.[5]

  • Assay Execution:

    • Add 150 µL of the test compound solution to each well of the donor plate.[5]

    • Carefully place the donor plate onto the acceptor plate to form the "sandwich."

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Sample Analysis:

    • After incubation, separate the donor and acceptor plates.

    • Determine the concentration of the compound in both the donor and acceptor wells, as well as in a reference sample of the initial dosing solution, using a suitable analytical method like LC-MS/MS.

  • Data Analysis:

    • Calculate the permeability coefficient (Pe) using the following formula: Pe = (-ln(1 - [C_A] / [C_eq])) * (V_D * V_A) / ((V_D + V_A) * A * t) Where:

      • [C_A] is the concentration in the acceptor well.

      • [C_eq] is the equilibrium concentration.

      • V_D and V_A are the volumes of the donor and acceptor wells, respectively.

      • A is the area of the membrane.

      • t is the incubation time.

Bi-Directional Caco-2 Permeability Assay

This protocol outlines the key steps for assessing both passive permeability and active efflux.

  • Cell Culture:

    • Seed Caco-2 cells onto permeable Transwell™ inserts and culture for 21-24 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[2]

  • Monolayer Integrity Assessment:

    • Measure the TEER of the Caco-2 monolayers to confirm their integrity.

    • Optionally, assess the permeability of a low-permeability marker, such as Lucifer yellow, to further verify monolayer tightness.[6]

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.[2]

    • For A-to-B transport: Add the test compound to the apical (donor) side and fresh buffer to the basolateral (receiver) side.

    • For B-to-A transport: Add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.

    • Incubate the plates at 37°C with 5% CO2 for a specified time (e.g., 2 hours), with gentle shaking.[2]

  • Sample Collection and Analysis:

    • At the end of the incubation, collect samples from both the donor and receiver compartments.

    • Analyze the concentration of the compound in all samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions using the formula: Papp = (dQ/dt) / (A * C_0) Where:

      • dQ/dt is the rate of compound appearance in the receiver compartment.

      • A is the surface area of the membrane.

      • C_0 is the initial concentration in the donor compartment.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-to-A) / Papp (A-to-B).

Data Presentation

Table 1: Example Permeability Data for N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide Analogues

CompoundPAMPA Pe (10⁻⁶ cm/s)Caco-2 Papp (A-to-B) (10⁻⁶ cm/s)Caco-2 Papp (B-to-A) (10⁻⁶ cm/s)Efflux Ratio
Parent Compound 0.80.52.55.0
Analogue 1 2.52.12.31.1
Analogue 2 0.50.20.31.5
Analogue 3 5.04.59.02.0
Control (High Perm.) >10>10>10~1.0
Control (Low Perm.) <1<1<1~1.0

Visualizations

G cluster_start Start: Low Permeability Observed cluster_investigate Investigation cluster_analysis Analysis cluster_strategy Optimization Strategy Start Compound shows low permeability PAMPA Run PAMPA Assay Start->PAMPA Initial Screen Caco2 Run Bi-directional Caco-2 Assay Start->Caco2 Comprehensive Screen Passive Low Passive Permeability? PAMPA->Passive Efflux High Efflux Ratio? Caco2->Efflux Passive->Caco2 No, investigate further SAR Modify Physicochemical Properties (LogP, MW, Polarity) Passive->SAR Yes Efflux->Passive No EffluxInhib Co-dose with Efflux Inhibitor or Modify Structure to Avoid Efflux Efflux->EffluxInhib Yes

Caption: Troubleshooting workflow for low cell permeability.

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis PrepSol Prepare Compound Solution & Lipid Membrane LoadPlates Load Donor and Acceptor Plates PrepSol->LoadPlates Incubate Incubate 'Sandwich' Plate LoadPlates->Incubate Analyze Quantify Compound (e.g., LC-MS/MS) Incubate->Analyze Calculate Calculate Permeability Coefficient (Pe) Analyze->Calculate

Caption: Experimental workflow for the PAMPA assay.

G cluster_culture Cell Culture cluster_transport Transport Experiment cluster_analysis Analysis Culture Culture Caco-2 cells on Transwell inserts (21-24 days) Integrity Assess Monolayer Integrity (TEER) Culture->Integrity Dose Add Compound to Donor Compartment (Apical or Basolateral) Integrity->Dose Incubate Incubate at 37°C Dose->Incubate Analyze Quantify Compound in Donor and Receiver Incubate->Analyze Calculate Calculate Papp and Efflux Ratio Analyze->Calculate

Caption: Experimental workflow for the Caco-2 assay.

References

Technical Support Center: Crystallization of N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the crystallization of N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide.

Troubleshooting Crystallization Issues

Researchers may encounter several challenges during the crystallization of N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide. This guide provides a systematic approach to troubleshoot common problems.

Problem 1: No Crystals Form Upon Cooling

Possible Causes:

  • The solution is not supersaturated.

  • The concentration of the compound is too low.[1]

  • The cooling process is too rapid.

  • The compound is too soluble in the chosen solvent.[1]

  • Inhibitory impurities are present.

Solutions:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. This can create nucleation sites.[1]

    • Seeding: Introduce a seed crystal of the compound to the solution to initiate crystal growth.[1]

  • Increase Supersaturation:

    • Evaporation: Slowly evaporate some of the solvent to increase the compound's concentration.[1]

    • Anti-solvent Addition: Gradually add a solvent in which the compound is insoluble (an anti-solvent) to the solution.[2]

  • Optimize Cooling:

    • Allow the solution to cool to room temperature slowly, then gradually lower the temperature in a refrigerator or freezer. Slow cooling often yields better quality crystals.[3]

  • Solvent Re-evaluation: If the compound remains highly soluble, a different solvent or a mixed solvent system may be necessary.

Problem 2: The Compound "Oils Out" Instead of Crystallizing

Possible Cause:

  • The solution is too concentrated, causing the compound to come out of the solution above its melting point.

  • The presence of significant impurities can lower the melting point of the mixture.[4]

Solutions:

  • Dilute the Solution: Re-heat the solution to dissolve the oil and add a small amount of additional solvent. Allow it to cool slowly again.[4]

  • Purify the Material: If impurities are suspected, consider purifying the compound using techniques like column chromatography before attempting crystallization. The use of charcoal can sometimes remove colored impurities.[4]

  • Change the Solvent: A different solvent system may prevent oiling out.

Problem 3: Formation of Amorphous Precipitate or Very Fine Needles

Possible Causes:

  • The solution is too supersaturated, leading to rapid precipitation rather than ordered crystal growth.

  • The cooling rate is too fast.

Solutions:

  • Reduce Supersaturation: Re-heat the solution and add more solvent to decrease the concentration.

  • Slow Down Cooling: Insulate the flask to ensure a slow and gradual cooling process.[3][4]

  • Use a Different Solvent System: Experiment with solvents that have a moderate solubility for the compound at elevated temperatures and lower solubility at room temperature.

Problem 4: Low Crystal Yield

Possible Causes:

  • The compound has significant solubility in the solvent even at low temperatures.

  • Too much solvent was used initially.[4]

  • Incomplete precipitation.

Solutions:

  • Cool to a Lower Temperature: Ensure the solution has been cooled sufficiently to maximize crystal formation.

  • Concentrate the Mother Liquor: After filtering the initial crop of crystals, the remaining solution (mother liquor) can be concentrated by evaporating some of the solvent and cooled again to obtain a second crop of crystals.[4]

  • Optimize Solvent Choice: Select a solvent where the compound has high solubility at high temperatures and very low solubility at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide to consider for crystallization?

Q2: How do I select an appropriate solvent for crystallization?

A good crystallization solvent should:

  • Completely dissolve the compound at an elevated temperature (e.g., the solvent's boiling point).

  • Result in low solubility of the compound at low temperatures to allow for good crystal recovery.

  • Not react with the compound.

  • Be relatively volatile for easy removal from the crystals.

  • Have a low toxicity profile.

It is recommended to perform small-scale solubility tests with a variety of solvents to identify a suitable one.

Q3: Can I use a mixed solvent system?

Yes, a mixed solvent system (a "good" solvent in which the compound is soluble and a "poor" or anti-solvent in which it is insoluble) is a common technique. The compound is dissolved in a minimal amount of the "good" solvent at an elevated temperature, and the "poor" solvent is added dropwise until the solution becomes slightly turbid. A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Q4: What is polymorphism and why is it important?

Polymorphism is the ability of a solid material to exist in more than one crystal structure.[5] Different polymorphs can have different physical properties, including solubility, melting point, and stability. In the pharmaceutical industry, controlling polymorphism is critical as it can impact the drug's bioavailability and shelf-life.[5] It is important to be aware that different crystallization conditions (e.g., solvent, cooling rate) can potentially lead to different polymorphic forms of N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization

  • Dissolution: In an Erlenmeyer flask, add the crude N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide. Add a small amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring. Continue to add the solvent portion-wise until the compound is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To further increase the yield, place the flask in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.

  • Drying: Dry the crystals in a vacuum oven at a suitable temperature.

Protocol 2: Anti-Solvent Crystallization

  • Dissolution: Dissolve the crude compound in a minimal amount of a "good" solvent at room temperature or with gentle heating.

  • Anti-solvent Addition: Slowly add the "poor" solvent (anti-solvent) to the solution with stirring until the solution becomes persistently cloudy (turbid).

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Crystallization: Cover the container and allow it to stand undisturbed. Crystals should form over time.

  • Isolation and Drying: Collect and dry the crystals as described in the single solvent protocol.

Data Summary

Since specific quantitative data for N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide is not publicly available, researchers should generate a solubility profile. An example of how to structure this data is provided below.

Table 1: Example Solubility Profile for N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide

SolventSolubility at 25°C (mg/mL)Solubility at Boiling Point (mg/mL)Observations
Ethanol
Methanol
Acetone
Ethyl Acetate
Toluene
Water

This table should be populated with experimental data.

Visualizations

Diagram 1: Troubleshooting Workflow for Crystallization

TroubleshootingWorkflow start Start Crystallization Experiment observe Observe Outcome After Cooling start->observe no_xtals No Crystals Formed observe->no_xtals No Crystals oiling_out Compound Oils Out observe->oiling_out Oiling Out poor_yield Poor Crystal Yield observe->poor_yield Low Yield good_xtals Good Crystals Formed observe->good_xtals Success scratch Scratch Flask no_xtals->scratch add_solvent Add More Solvent oiling_out->add_solvent cool_further Cool to Lower Temp poor_yield->cool_further end End good_xtals->end scratch->observe Re-cool seed Add Seed Crystal seed->observe Re-cool evaporate Evaporate Solvent evaporate->observe Re-cool add_solvent->observe Re-cool re_purify Re-purify Compound re_purify->start Re-run cool_further->end concentrate Concentrate Mother Liquor concentrate->end SolventSelection start Start: Crude Compound solubility_test Perform Small-Scale Solubility Tests start->solubility_test insoluble Insoluble in Hot Solvent solubility_test->insoluble too_soluble Too Soluble in Cold Solvent solubility_test->too_soluble ideal Soluble Hot, Insoluble Cold solubility_test->ideal reject Reject Solvent insoluble->reject mixed_solvent Consider Mixed Solvent System too_soluble->mixed_solvent proceed Proceed with Crystallization ideal->proceed mixed_solvent->solubility_test Re-test

References

Technical Support Center: Overcoming Resistance to N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide (TAK-632)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide, a compound identified as the potent pan-RAF inhibitor, TAK-632 . This guide will help you understand and overcome experimental hurdles related to drug resistance.

Compound Profile: TAK-632

TAK-632 is a potent and selective pan-RAF inhibitor, targeting ARAF, BRAF (both wild-type and V600E mutant), and CRAF.[1][2][3] By inhibiting all RAF isoforms, TAK-632 effectively suppresses the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival in many cancers.[4][5] Additionally, TAK-632 has been identified as a direct inhibitor of RIPK1 and RIPK3, key mediators of necroptosis, a form of programmed cell death.[5][6]

Key Signaling Pathway Inhibited by TAK-632:

MAPK_Pathway cluster_inhibition Inhibition by TAK-632 RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF (ARAF, BRAF, CRAF) RAS->RAF MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Phosphorylation Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation TAK632 TAK-632 TAK632->RAF

Caption: The MAPK signaling cascade and the inhibitory action of TAK-632 on RAF kinases.

Troubleshooting Guide: Experimental Issues with TAK-632

This guide addresses common problems researchers may face during their experiments with TAK-632, particularly concerning unexpected results and potential resistance.

Problem Potential Cause Recommended Solution
Decreased sensitivity or acquired resistance to TAK-632 in cell culture. 1. Reactivation of the MAPK pathway: This can occur through acquired mutations in NRAS or KRAS, or through the expression of BRAF splice variants that promote dimerization.[2][7] 2. Activation of parallel signaling pathways: Upregulation of pathways like PI3K/AKT can compensate for RAF inhibition.[8] 3. Drug efflux: Increased expression of ABC transporters can reduce intracellular drug concentration.1. Verify MAPK pathway reactivation: Perform Western blot analysis for p-MEK and p-ERK. Sequence key exons of NRAS, KRAS, and BRAF to check for new mutations. 2. Investigate parallel pathways: Analyze the activation status of key proteins in the PI3K/AKT pathway (e.g., p-AKT, p-S6). 3. Co-treatment with a MEK inhibitor: Combining TAK-632 with a MEK inhibitor like trametinib or selumetinib has shown synergistic effects and can overcome resistance mediated by MAPK reactivation.[4] 4. Consider combination with a PI3K inhibitor: If the PI3K/AKT pathway is activated, a dual-targeting strategy may be effective.
Paradoxical activation of the MAPK pathway at low concentrations of TAK-632. TAK-632, like other RAF inhibitors, can induce dimerization of RAF proteins, which can lead to paradoxical activation of the MAPK pathway in BRAF wild-type cells.[4][5]This is an inherent property of many RAF inhibitors. The effect is typically observed at low concentrations, while at higher concentrations, TAK-632 effectively inhibits the kinase activity of the RAF dimer.[4] It is crucial to perform dose-response experiments to determine the optimal concentration for MAPK pathway inhibition in your specific cell model.
Inconsistent results in cell viability or proliferation assays. 1. Cell seeding density: Inconsistent initial cell numbers can lead to variability. 2. Drug stability and storage: Improper storage of TAK-632 can lead to degradation. 3. Assay timing: The duration of drug exposure can significantly impact the results.1. Optimize and standardize cell seeding density. 2. Store TAK-632 as recommended by the manufacturer (typically desiccated at -20°C). Prepare fresh dilutions for each experiment. 3. Perform time-course experiments to determine the optimal endpoint for your assay.
Difficulty in detecting RAF dimerization by co-immunoprecipitation. 1. Weak or transient interaction: RAF dimerization can be dynamic. 2. Suboptimal lysis buffer: The buffer composition may disrupt the dimer complex. 3. Inefficient antibody: The antibody used for immunoprecipitation may not be effective.1. Consider using a chemical cross-linker to stabilize the dimer before cell lysis. 2. Use a gentle lysis buffer (e.g., containing 0.5-1% NP-40 or CHAPS). 3. Test different antibodies against BRAF and CRAF for their efficiency in immunoprecipitation.

Quantitative Data Summary: TAK-632 Activity

Parameter Target/Cell Line Value Reference
IC50 CRAF (cell-free)1.4 nM[1][3]
IC50 BRAFV600E (cell-free)2.4 nM[1][3]
IC50 BRAFWT (cell-free)8.3 nM[1][3]
IC50 (pMEK) A375 (BRAFV600E)12 nM[2]
IC50 (pERK) A375 (BRAFV600E)16 nM[2]
IC50 (pMEK) HMVII (NRASQ61K)49 nM[2]
IC50 (pERK) HMVII (NRASQ61K)50 nM[2]
GI50 A375 (BRAFV600E)66 nM[2]
GI50 HMVII (NRASQ61K)200 nM[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of acquired resistance to pan-RAF inhibitors like TAK-632?

A1: While data on acquired resistance specifically to TAK-632 is limited, based on the known mechanisms of resistance to other RAF inhibitors, the most likely mechanisms include:

  • Reactivation of the MAPK pathway downstream of RAF: This can be caused by activating mutations in MEK1 or MEK2.

  • Upregulation of receptor tyrosine kinases (RTKs): Increased signaling from RTKs like EGFR or MET can bypass the need for RAF signaling to activate the MAPK and other pro-survival pathways.

  • BRAF amplification or splice variants: Increased expression of BRAF or the emergence of splice variants that are less sensitive to the inhibitor can lead to resistance.[7]

  • Activation of parallel survival pathways: As mentioned in the troubleshooting guide, upregulation of pathways such as the PI3K/AKT pathway is a common escape mechanism.[8]

Q2: How can I generate a TAK-632-resistant cell line for my studies?

A2: A common method for generating drug-resistant cell lines is through continuous exposure to the drug with gradually increasing concentrations.

Resistance_Workflow start Start with parental sensitive cell line treat_low Treat with low concentration of TAK-632 (e.g., IC20) start->treat_low culture Culture until cell growth recovers treat_low->culture increase_conc Gradually increase TAK-632 concentration over several months culture->increase_conc select_resistant Select and expand resistant clones increase_conc->select_resistant characterize Characterize resistant phenotype: - Viability assays - Western blotting - Sequencing select_resistant->characterize

Caption: Workflow for generating a TAK-632 resistant cell line.

Q3: What is "paradoxical activation" and should I be concerned about it with TAK-632?

A3: Paradoxical activation occurs when RAF inhibitors promote the dimerization and activation of RAF kinases in cells with wild-type BRAF, leading to an increase in MAPK signaling. TAK-632 has been shown to induce minimal paradoxical activation compared to first-generation BRAF inhibitors.[4][5] While it is an important phenomenon to be aware of, especially at lower concentrations, the potent inhibitory activity of TAK-632 on the RAF dimer at higher concentrations mitigates this effect.[4]

Experimental Protocols

Protocol 1: Western Blot Analysis of MAPK Pathway Activation

This protocol details the detection of total and phosphorylated levels of key proteins in the MAPK pathway.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-p-MEK1/2 (Ser217/221)

    • Rabbit anti-MEK1/2

    • Rabbit anti-p-ERK1/2 (Thr202/Tyr204)

    • Rabbit anti-ERK1/2

    • Rabbit anti-BRAF

    • Rabbit anti-CRAF

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Chemiluminescent substrate

Procedure:

  • Treat cells with TAK-632 or vehicle control for the desired time.

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Centrifuge lysates to pellet cell debris and collect the supernatant.

  • Determine protein concentration using a BCA assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply chemiluminescent substrate and visualize the protein bands using an imaging system.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect RAF Dimerization

This protocol is for assessing the interaction between BRAF and CRAF.

Materials:

  • Co-IP lysis buffer (e.g., 1% NP-40, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, with protease and phosphatase inhibitors)

  • Primary antibody for immunoprecipitation (e.g., anti-BRAF or anti-CRAF)

  • Protein A/G magnetic beads

  • Wash buffer (similar to Co-IP lysis buffer)

  • Elution buffer (e.g., Laemmli buffer)

Procedure:

  • Treat cells as required to induce or inhibit dimerization.

  • Lyse cells with Co-IP lysis buffer.

  • Pre-clear the lysate by incubating with magnetic beads for 30 minutes.

  • Incubate the pre-cleared lysate with the immunoprecipitating antibody for 2-4 hours or overnight at 4°C.

  • Add magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

  • Wash the beads several times with wash buffer to remove non-specific binding.

  • Elute the protein complexes from the beads by boiling in Laemmli buffer.

  • Analyze the eluate by Western blotting using antibodies against the suspected interacting protein (e.g., blot for CRAF after immunoprecipitating BRAF).

Logical Relationship for Troubleshooting Resistance:

Troubleshooting_Logic start Reduced TAK-632 Efficacy check_mapk Assess p-MEK/p-ERK levels (Western Blot) start->check_mapk mapk_reactivated MAPK Pathway Reactivated check_mapk->mapk_reactivated High mapk_suppressed MAPK Pathway Suppressed check_mapk->mapk_suppressed Low sequence_ras_braf Sequence NRAS, KRAS, BRAF mapk_reactivated->sequence_ras_braf check_parallel Assess p-AKT/p-S6 levels (Western Blot) mapk_suppressed->check_parallel mutation_found Mutation Found (e.g., NRAS Q61K) sequence_ras_braf->mutation_found Yes no_mutation No Mutation Found sequence_ras_braf->no_mutation No parallel_activated Parallel Pathway Activated (e.g., PI3K/AKT) check_parallel->parallel_activated High solution_meki Solution: Combine TAK-632 with a MEK inhibitor mutation_found->solution_meki no_mutation->solution_meki solution_pi3ki Solution: Combine TAK-632 with a PI3K inhibitor parallel_activated->solution_pi3ki

References

Technical Support Center: Dosage Optimization of Novel Small Molecule Inhibitors in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific data is publicly available for "N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide." The following guidelines are based on general principles for the dosage optimization of novel small molecule inhibitors in mice and refer to the target compound as "Compound X."

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of novel small molecule inhibitors, exemplified by Compound X, in murine models.

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the dosage of Compound X for in vivo studies in mice?

A1: The initial step is to conduct a dose-ranging study, also known as a maximum tolerated dose (MTD) study. This experiment aims to identify the highest dose of Compound X that can be administered to mice without causing significant toxicity. It involves administering escalating doses of the compound to different groups of mice and observing them for a set period for any adverse effects.

Q2: How should I select the initial dose range for a dose-ranging study?

A2: The starting dose range can be estimated from any available in vitro data. For instance, the IC50 (half-maximal inhibitory concentration) from cell-based assays can provide a starting point. A common practice is to start with a dose that is expected to produce a plasma concentration several-fold higher than the in vitro IC50. If no in vitro data is available, a literature search for compounds with similar chemical structures that have been tested in vivo can provide guidance.

Q3: What are the common routes of administration for small molecule inhibitors in mice, and how do I choose the best one?

A3: Common administration routes include oral (PO), intraperitoneal (IP), intravenous (IV), and subcutaneous (SC).[1][2] The choice depends on the physicochemical properties of Compound X (e.g., solubility, stability), the desired pharmacokinetic profile, and the experimental model.[2] For example, IV administration provides immediate and complete bioavailability, while oral gavage mimics the clinical route for many drugs.[1][2]

Q4: What parameters should be monitored during a dose-ranging study?

A4: Key parameters to monitor include:

  • Mortality: The number of animals that do not survive the treatment.

  • Clinical Signs of Toxicity: Changes in behavior (lethargy, agitation), appearance (piloerection, hunched posture), and physiological functions (respiratory rate, diarrhea).

  • Body Weight: A significant drop in body weight (typically >15-20%) is a key indicator of toxicity.[3]

  • Food and Water Intake: Reduced consumption can be an early sign of adverse effects.

  • Hematological and Clinical Chemistry Parameters: Blood samples can be analyzed for markers of organ damage (e.g., liver enzymes, kidney function markers).

Q5: Once the MTD is determined, how do I select doses for efficacy studies?

A5: For efficacy studies, several dose levels below the MTD are typically chosen. A common approach is to use the MTD, a fraction of the MTD (e.g., 1/2 MTD and 1/4 MTD), and a vehicle control group. This allows for the evaluation of a dose-response relationship.[4][5]

Troubleshooting Guides

Issue Possible Cause(s) Troubleshooting Steps
High mortality or severe toxicity at the lowest dose. - The starting dose was too high.- The vehicle used for formulation is toxic.- The compound has a very narrow therapeutic window.- Redesign the dose-ranging study with a lower starting dose.- Conduct a vehicle toxicity study by administering the vehicle alone.- Consider a different route of administration that may reduce peak plasma concentrations (e.g., SC instead of IV).
No observable efficacy even at the MTD. - Insufficient drug exposure at the target site.- The compound is not effective in the chosen in vivo model.- The dosing frequency is inadequate.- Perform pharmacokinetic (PK) studies to determine the concentration of the compound in plasma and target tissues over time.- Re-evaluate the in vitro data and the rationale for using the specific in vivo model.- Increase the dosing frequency (e.g., from once daily to twice daily) based on the compound's half-life.
High variability in response between animals in the same dose group. - Inconsistent drug administration.- Genetic or physiological variability within the mouse strain.- Errors in measurement of endpoints.- Ensure all personnel are properly trained in the administration technique.- Increase the number of animals per group to improve statistical power.- Standardize all experimental procedures and endpoint assessments.
Precipitation of the compound upon injection. - Poor solubility of the compound in the chosen vehicle.- The formulation is not stable.- Test different vehicles to improve solubility (e.g., addition of co-solvents like DMSO, PEG400).- Prepare the formulation fresh before each administration.- Consider alternative formulation strategies.[3][6]

Quantitative Data Summary

Table 1: Recommended Injection Volumes and Needle Gauges for Different Administration Routes in Mice (for a 25g mouse). [7][8]

Route of Administration Recommended Volume Maximum Volume Recommended Needle Gauge
Intravenous (IV) - Tail Vein50 - 125 µL200 µL28 - 32 G
Intraperitoneal (IP)500 µL2 mL25 - 27 G
Subcutaneous (SC)100 - 250 µL1 mL26 - 30 G
Oral (PO) - Gavage200 - 500 µL1 mL20 - 22 G (gavage needle)

Experimental Protocols

Protocol 1: Dose-Ranging (Maximum Tolerated Dose - MTD) Study

  • Animal Model: Select a suitable mouse strain (e.g., C57BL/6 or BALB/c), age (e.g., 6-8 weeks old), and sex.

  • Acclimatization: Allow animals to acclimatize to the facility for at least one week before the experiment.

  • Group Allocation: Randomly assign mice to treatment groups (e.g., 3-5 mice per group), including a vehicle control group.

  • Dose Preparation: Prepare a stock solution of Compound X in a suitable vehicle. Prepare serial dilutions to achieve the desired doses.

  • Administration: Administer a single dose of Compound X or vehicle to each mouse via the chosen route.

  • Monitoring: Observe the animals daily for a period of 7-14 days. Record body weight, clinical signs of toxicity, and any mortality.

  • Data Analysis: Determine the MTD as the highest dose that does not cause mortality or significant signs of toxicity (e.g., >20% body weight loss).

Protocol 2: Pharmacokinetic (PK) Study

  • Animal Model and Acclimatization: As described in Protocol 1.

  • Group Allocation: Assign mice to different time-point groups (e.g., 3 mice per time point).

  • Administration: Administer a single dose of Compound X to each mouse.

  • Sample Collection: At predetermined time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), collect blood samples (e.g., via retro-orbital or tail vein bleed) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of Compound X.

  • Data Analysis: Plot the plasma concentration versus time to determine key PK parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life.

Visualizations

experimental_workflow cluster_preclinical Preclinical Dosage Optimization Workflow in_vitro In Vitro Studies (IC50, cytotoxicity) dose_ranging Dose-Ranging Study (MTD determination) in_vitro->dose_ranging Inform starting dose pk_study Pharmacokinetic (PK) Study (Cmax, AUC, half-life) dose_ranging->pk_study Select doses for PK efficacy_study Efficacy Study (Dose-response) dose_ranging->efficacy_study Select doses for efficacy pd_study Pharmacodynamic (PD) Study (Target engagement) pk_study->pd_study Correlate exposure with effect pd_study->efficacy_study Confirm target modulation

Caption: A typical experimental workflow for dosage optimization in mice.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway for Compound X receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation compound_x Compound X (Inhibitor) compound_x->pi3k Inhibits

Caption: A hypothetical signaling pathway inhibited by Compound X.

References

Validation & Comparative

A Comparative Guide to N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide (ML335) and Known Inhibitors of TREK-1/TREK-2 Potassium Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the compound N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide, also known as ML335, with known inhibitors of the two-pore domain potassium (K2P) channels, TREK-1 (KCNK2) and TREK-2 (KCNK10). Contrary to a typical inhibitor profile, this compound has been identified as a potent and selective activator of both TREK-1 and TREK-2 channels. This guide will therefore compare the activating properties of this compound with the inhibitory effects of other known modulators of these important neuronal and cardiovascular targets.

Introduction to TREK-1 and TREK-2 Channels

The TWIK-related potassium (TREK) channels, TREK-1 and TREK-2, are members of the two-pore domain potassium (K2P) channel family. These channels are crucial for establishing and maintaining the resting membrane potential in a variety of excitable cells, including neurons and cardiomyocytes. Their activity is modulated by a wide range of physical and chemical stimuli, such as membrane stretch, temperature, pH, and signaling lipids. This complex regulation allows TREK channels to play a significant role in physiological processes including neuroprotection, pain perception, and the response to anesthetics. Given their importance, the development of selective modulators, both activators and inhibitors, is of great interest for therapeutic applications.

Quantitative Comparison of Modulator Potency

The following table summarizes the potency of N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide (this compound) as an activator, alongside other known activators and inhibitors of TREK-1 and TREK-2 channels. The data is presented as EC50 values for activators (the concentration required to elicit a half-maximal response) and IC50 values for inhibitors (the concentration required to inhibit 50% of the channel activity).

CompoundTarget(s)Mode of ActionPotency (TREK-1)Potency (TREK-2)
N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide (this compound) TREK-1, TREK-2Activator EC50: ~5.2 µMEC50: ~14.3 µM
BL-1249TREK-1, TREK-2ActivatorEC50: 5.5 µMEC50: 8.0 µM
SpadinTREK-1InhibitorIC50: ~50-100 nMInactive
TKIMTREK-1InhibitorIC50: ~1.5 µMNot reported
FluoxetineTREK-1InhibitorIC50: ~10 µMLess potent
NorfluoxetineTREK-1InhibitorIC50: ~5 µMLess potent

Signaling Pathways and Experimental Workflow

The activity of TREK-1 and TREK-2 channels is integral to cellular excitability. The diagrams below illustrate the general signaling pathway affected by these channels and a typical experimental workflow for identifying and characterizing modulators.

TREK_Channel_Signaling General Signaling Pathway of TREK-1/TREK-2 Channels cluster_membrane Cell Membrane TREK TREK-1 / TREK-2 Channel K_efflux K+ Efflux TREK->K_efflux facilitates Stimuli Physical & Chemical Stimuli (Stretch, pH, Lipids) Stimuli->TREK modulate Activator Activator (e.g., this compound) Activator->TREK opens Inhibitor Inhibitor (e.g., Spadin) Inhibitor->TREK blocks Depolarization Membrane Depolarization Inhibitor->Depolarization Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Decreased Cellular Excitability Hyperpolarization->Reduced_Excitability Increased_Excitability Increased Cellular Excitability Depolarization->Increased_Excitability

Caption: Modulation of TREK-1/TREK-2 channel activity leading to changes in cellular excitability.

Experimental_Workflow Workflow for Characterizing TREK Channel Modulators start Compound Library (including this compound) assay_dev Assay Development: Expression of TREK-1/2 in Xenopus oocytes or mammalian cells start->assay_dev hte High-Throughput Electrophysiology (e.g., Automated Patch-Clamp) assay_dev->hte manual_patch Manual Patch-Clamp (Gold Standard for IC50/EC50) hte->manual_patch Hit Confirmation dose_response Dose-Response Curves manual_patch->dose_response selectivity Selectivity Profiling (against other ion channels) dose_response->selectivity in_vivo In Vivo Models (e.g., Pain, Ischemia) selectivity->in_vivo end Lead Compound Characterization in_vivo->end

Caption: A typical experimental workflow for the identification and characterization of TREK channel modulators.

Experimental Protocols

The determination of the potency and efficacy of compounds targeting TREK-1 and TREK-2 channels is primarily achieved through electrophysiological techniques.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is commonly used for the initial screening and characterization of ion channel modulators.

  • Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNA encoding the human TREK-1 or TREK-2 channel subunits.

  • Incubation: Injected oocytes are incubated for 2-5 days at 18°C to allow for channel expression.

  • Electrophysiological Recording:

    • Oocytes are placed in a recording chamber and perfused with a standard recording solution (e.g., 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4).

    • Two microelectrodes filled with 3 M KCl are impaled into the oocyte to clamp the membrane potential (typically at -80 mV).

    • Currents are elicited by voltage steps (e.g., from -100 mV to +60 mV in 20 mV increments).

  • Compound Application: A baseline current is established, after which the compound of interest (e.g., this compound or an inhibitor) is perfused at various concentrations. The change in current amplitude is measured to determine the EC50 or IC50 value.

Whole-Cell Patch-Clamp in Mammalian Cells

This technique provides a more physiologically relevant system for studying ion channel pharmacology.

  • Cell Culture and Transfection: A mammalian cell line (e.g., HEK293 or CHO cells) is cultured and transiently transfected with a plasmid containing the cDNA for the TREK-1 or TREK-2 channel. A fluorescent reporter (e.g., GFP) is often co-transfected to identify successfully transfected cells.

  • Electrophysiological Recording:

    • Transfected cells are identified by fluorescence microscopy.

    • A glass micropipette with a fire-polished tip (resistance of 2-5 MΩ) is filled with an intracellular solution (e.g., 140 mM KCl, 1 mM MgCl2, 10 mM HEPES, 5 mM EGTA, pH 7.2) and brought into contact with the cell membrane.

    • A high-resistance seal (giga-seal) is formed, and the membrane patch under the pipette is ruptured to achieve the whole-cell configuration.

    • The membrane potential is held at a specific voltage (e.g., -80 mV), and currents are recorded in response to voltage ramps or steps.

  • Compound Application: Test compounds are applied to the cell via a perfusion system. The effect on the channel's current is measured at different concentrations to construct a dose-response curve and calculate the EC50 or IC50.

Conclusion

N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide (this compound) is a valuable research tool as a selective activator of TREK-1 and TREK-2 potassium channels. While the initial query sought a comparison with inhibitors, understanding the properties of a potent activator in relation to known inhibitors provides a broader perspective on the pharmacological modulation of these critical ion channels. The data and protocols presented in this guide offer a foundation for researchers to further investigate the roles of TREK-1 and TREK-2 and to design novel therapeutic agents targeting these channels.

Structure-Activity Relationship of N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential structure-activity relationship (SAR) of N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide. Due to the limited publicly available research specifically on this molecule, this guide draws insights from studies on structurally related compounds, including N-benzylbenzamides, sulfonamide-containing molecules, and compounds bearing a 2,4-dichlorophenyl moiety. The information presented herein is intended to serve as a foundational resource for guiding future research and drug design efforts.

Core Molecular Structure

The target molecule, N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide, can be deconstructed into three key structural components, each likely playing a distinct role in its biological activity.

Molecular_Structure cluster_A A: 2,4-Dichlorobenzyl Group cluster_B B: Benzamide Core cluster_C C: Methanesulfonamido Group A 2,4-Dichlorophenylmethyl B Benzamide A->B Amide Linkage C 4-Methanesulfonamido B->C C4-Substitution

Caption: Key structural components of the target molecule.

Inferred Structure-Activity Relationships

Based on the analysis of related chemical series, the following hypotheses regarding the SAR of N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide can be proposed.

A. The 2,4-Dichlorobenzyl Group

The substitution pattern on the N-benzyl ring is a critical determinant of activity in many N-benzylbenzamide analogs. The presence and position of halogen atoms can significantly influence lipophilicity, metabolic stability, and binding affinity to target proteins[1].

  • Halogen Substitution: Dichloro-substitution, as seen in the target molecule, is a common feature in bioactive compounds and can enhance binding affinity through hydrophobic and halogen-bonding interactions. The 2,4-substitution pattern specifically may confer a conformational rigidity that is favorable for binding to certain biological targets.

  • Steric Hindrance: The ortho- and para-positioning of the chlorine atoms may introduce steric constraints that influence the molecule's orientation within a binding pocket. Studies on related N-benzylbenzamides have shown that sterically demanding groups on the benzyl ring can modulate the activity profile.

B. The Benzamide Core

The central benzamide scaffold serves as a rigid linker connecting the benzyl and sulfonamide moieties. The amide bond itself is a key hydrogen bonding motif.

  • Amide Conformation: The relative orientation of the carbonyl and N-H groups can be crucial for interaction with target proteins. In many benzanilides, the conformation of the N-H and C=O bonds are anti to each other[2].

  • Aromatic Ring Substitutions: The substitution pattern on the benzamide ring directly impacts the electronic properties and vectoral projection of other functional groups.

C. The 4-Methanesulfonamido Group

The sulfonamide group is a versatile functional group found in a wide range of therapeutic agents and is known to participate in hydrogen bonding and ionic interactions.

  • Hydrogen Bonding: The sulfonamide moiety (SO₂NH) provides both hydrogen bond donors (N-H) and acceptors (S=O), which can be critical for anchoring the molecule to its biological target.

  • Electronic Effects: The methanesulfonamido group is a strong electron-withdrawing group, which can influence the pKa of the amide N-H and the overall electronic distribution of the benzamide ring.

Comparative Data from Related Compound Classes

To provide a quantitative perspective, the following tables summarize biological data from studies on structurally analogous compound series.

Table 1: Biological Activity of N-Benzylbenzamide Analogs

Compound IDR1 (Benzyl Substitution)R2 (Benzamide C4-Subst.)TargetActivity (IC₅₀/EC₅₀)Reference
Hypothetical 1 2,4-dichloroHTarget XTBDN/A
Analog A 4-bromo-2-(trifluoromethyl)oxyHsEH0.3 µM[3]
Analog B H4-guanidinomethylMRSA0.5-8 µg/mL[4]
Analog C 2-fluoro4-sulfamoylCarbonic AnhydraseVaries[5]

Table 2: Influence of Benzamide C4-Substitution on Activity

Compound IDR1 (N-Substitution)R2 (Benzamide C4-Subst.)TargetActivity MetricReference
Hypothetical 2 (2,4-dichlorophenyl)methylmethanesulfonamidoTarget YTBDN/A
Analog D phenylaminoVariousVaries[1]
Analog E benzylguanidinomethylBacteriaMIC[4]
Analog F HHVariousVariesN/A

Proposed Experimental Protocols

To elucidate the specific SAR of N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide, the following experimental workflow is proposed.

Experimental_Workflow A Synthesis of Analogs B In Vitro Biological Screening (e.g., enzyme inhibition, receptor binding) A->B C Cell-Based Assays (e.g., cytotoxicity, pathway modulation) B->C D SAR Analysis & Iterative Design C->D D->A Iterate E Lead Optimization D->E

Caption: A proposed workflow for SAR-guided lead optimization.

Detailed Methodologies

1. Synthesis of Analog Library:

  • General Procedure: Analogs will be synthesized by coupling various substituted benzylamines with 4-methanesulfonamidobenzoic acid or its activated derivatives (e.g., acyl chloride). Variations will be introduced at:

    • The substitution pattern of the benzylamine (e.g., different halogens, alkyl groups, methoxy groups at various positions).

    • The nature of the sulfonamide group (e.g., ethanesulfonamide, benzenesulfonamide).

    • The position of the sulfonamide group on the benzamide ring (e.g., 3-methanesulfonamido).

  • Purification and Characterization: All synthesized compounds will be purified by column chromatography and/or recrystallization. Structures will be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

2. In Vitro Biological Assays (Hypothetical Target: Kinase Z):

  • Kinase Inhibition Assay: The inhibitory activity of the compounds against Kinase Z will be determined using a fluorescence-based assay. Compounds will be serially diluted in DMSO and incubated with the kinase, its substrate, and ATP. The reaction progress will be monitored by measuring the fluorescence signal. IC₅₀ values will be calculated from the dose-response curves.

  • Binding Affinity Assay: The binding affinity of the compounds to Kinase Z will be measured using surface plasmon resonance (SPR). The purified kinase will be immobilized on a sensor chip, and the compounds at various concentrations will be flowed over the surface. The association and dissociation rates will be measured to determine the equilibrium dissociation constant (Kᴅ).

3. Cell-Based Assays:

  • Cytotoxicity Assay: The cytotoxicity of the compounds will be evaluated in a relevant cancer cell line (e.g., MCF-7) using the MTT assay. Cells will be treated with increasing concentrations of the compounds for 72 hours. The cell viability will be determined by measuring the absorbance at 570 nm.

  • Target Engagement Assay: A cellular thermal shift assay (CETSA) will be performed to confirm that the compounds bind to Kinase Z in a cellular context.

Conclusion

While direct experimental data on the structure-activity relationship of N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide is not currently available, a comparative analysis of related compound classes provides a valuable framework for initiating a drug discovery program. The key structural motifs—the 2,4-dichlorobenzyl group, the benzamide core, and the 4-methanesulfonamido group—are all likely to be important contributors to its biological activity. Systematic modification of these components, coupled with a robust biological screening cascade, will be essential for elucidating the precise SAR and unlocking the therapeutic potential of this chemical scaffold.

References

Validating Carbonic Anhydrase as the Target for N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the molecular target of the compound N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide. Based on extensive analysis of its chemical structure, the primary putative target is the zinc-containing metalloenzyme family of carbonic anhydrases (CAs). The presence of a sulfonamide group is a well-established pharmacophore for potent CA inhibitors. This document compares the structural features of N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide with known CA inhibitors and provides the necessary experimental context for its validation.

Comparative Inhibition Data of Structurally Related Sulfonamides against Key Carbonic Anhydrase Isoforms

While direct experimental data for N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide is not publicly available, we can infer its potential activity by comparing it with other well-characterized sulfonamide inhibitors. The following table summarizes the inhibition constants (Ki) of acetazolamide, a clinically used non-selective CA inhibitor, and other relevant sulfonamides against four key human (h) CA isoforms: the ubiquitous cytosolic hCA I and hCA II, and the tumor-associated transmembrane hCA IX and hCA XII. The dichlorophenyl moiety in the target compound suggests potential for selective interactions within the enzyme's active site, a feature explored in various structure-activity relationship (SAR) studies.[1][2][3]

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Acetazolamide 25012255.7
Dorzolamide 30000.54434.5
Brinzolamide 39000.9405.2
Indisulam 10,000382.84.5
Celecoxib 10,00023045470
N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide Data not availableData not availableData not availableData not available

Note: Data for known inhibitors are compiled from various publicly available sources. The inhibitory potential of N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide is inferred from its structural similarity to these compounds and requires experimental verification.

Experimental Protocols for Target Validation

To experimentally validate carbonic anhydrase as the target of N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide, a standard in vitro inhibition assay can be employed.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)

This is the gold standard method for measuring the catalytic activity of CA and the potency of its inhibitors.

Principle: The assay measures the ability of a CA isoform to catalyze the hydration of CO₂. The reaction produces protons, leading to a decrease in the pH of a weakly buffered solution. This pH change is monitored over time using a pH indicator, and the initial rate of the reaction is determined. The assay is performed in the presence and absence of the test inhibitor to determine its effect on the enzyme's catalytic activity.

Materials:

  • Purified recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • 4-Nitrophenol (or other suitable pH indicator)

  • Buffer solution (e.g., Tris-HCl, HEPES) at a specific pH (typically near the pKa of the indicator)

  • CO₂-saturated water

  • The test compound (N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide) dissolved in a suitable solvent (e.g., DMSO)

  • A stopped-flow spectrophotometer

Procedure:

  • Enzyme Preparation: Prepare a stock solution of the purified CA isoform in the assay buffer.

  • Inhibitor Preparation: Prepare a series of dilutions of the test compound in the assay buffer.

  • Reaction Mixture: In one syringe of the stopped-flow instrument, mix the enzyme solution, the pH indicator, and the desired concentration of the inhibitor.

  • Substrate Solution: In the second syringe, place the CO₂-saturated water.

  • Initiation of Reaction: Rapidly mix the contents of the two syringes. The final reaction mixture will contain the enzyme, inhibitor, pH indicator, and the CO₂ substrate.

  • Data Acquisition: Monitor the change in absorbance of the pH indicator at its λmax over a short period (milliseconds to seconds). The initial rate of the reaction is proportional to the initial slope of the absorbance versus time curve.

  • Data Analysis:

    • Calculate the initial rates of the reaction at different inhibitor concentrations.

    • Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

    • The inhibition constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis-Menten constant (Km) are known.

Visualizing the Role of Carbonic Anhydrase in Cellular Signaling

The following diagrams illustrate the key roles of carbonic anhydrases in physiological and pathological processes, providing a context for the significance of inhibiting this enzyme family.

G General Workflow for Validating a Carbonic Anhydrase Inhibitor cluster_0 In Silico & Initial Assessment cluster_1 In Vitro Validation cluster_2 Comparative Analysis A Compound of Interest N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide B Structural Analysis (Presence of Sulfonamide Group) A->B Analyze Structure C Hypothesize Target: Carbonic Anhydrase B->C Leads to Hypothesis D Select CA Isoforms (e.g., hCA I, II, IX, XII) C->D Select for Testing E Perform CA Inhibition Assay (Stopped-Flow CO2 Hydration) D->E Assay Against F Determine IC50 and Ki values E->F Calculate Potency G Compare with Known CA Inhibitors (e.g., Acetazolamide) F->G Benchmark Against H Assess Isoform Selectivity G->H Determine Selectivity Profile

Caption: Workflow for the validation of a putative carbonic anhydrase inhibitor.

G Role of Carbonic Anhydrase IX (CA IX) in Tumor pH Regulation cluster_1 Cancer Cell (Alkaline Intracellular pH) Extracellular_H H+ MCT MCT (Proton Exporter) Extracellular_H->MCT Exported Extracellular_HCO3 HCO3- NBC NBC (Bicarbonate Transporter) Extracellular_HCO3->NBC Transported Intracellular_CO2 CO2 CA9 CA IX (transmembrane) Intracellular_CO2->CA9 Intracellular_H2O H2O Intracellular_H2O->CA9 Intracellular_H H+ Intracellular_H->MCT Intracellular_HCO3 HCO3- Intracellular_HCO3->NBC Proliferation Cell Proliferation & Survival Intracellular_HCO3->Proliferation Promotes CA9->Extracellular_H Catalyzes Hydration CA9->Extracellular_HCO3

Caption: Signaling pathway of CA IX in tumor cell pH regulation.

Conclusion

The chemical structure of N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide strongly suggests that it is an inhibitor of carbonic anhydrases. The presence of the sulfonamide moiety is a key indicator for this activity. Based on structure-activity relationships from existing literature, it is plausible that this compound will show potent inhibition of several CA isoforms, with the dichlorophenyl group potentially conferring some degree of selectivity. To validate this hypothesis, in vitro inhibition assays against a panel of CA isoforms are essential. The experimental protocols and comparative data provided in this guide offer a robust framework for researchers to initiate and conduct these validation studies. Successful validation will pave the way for further investigation of this compound's therapeutic potential in indications where CA inhibition is beneficial, such as glaucoma, epilepsy, and certain types of cancer.[4][5][6]

References

The TREK-1/2 Activator N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide (ML335): A Comparative Analysis Against Standard of Care in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparative analysis of N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide, also known as ML335, a selective activator of TWIK-related potassium (TREK-1 and TREK-2) channels, reveals promising preclinical efficacy in models of pulmonary hypertension and hyperoxia-induced lung injury. This guide provides a comprehensive overview of the available experimental data for this compound and compares its performance with established standard of care treatments in relevant preclinical settings.

This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of TREK channel activation.

Mechanism of Action

N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide (this compound) is a small molecule that selectively activates TREK-1 and TREK-2 channels. These two-pore domain potassium (K2P) channels are expressed in various tissues, including the central nervous system and the pulmonary vasculature. By activating these channels, this compound increases potassium efflux, leading to membrane hyperpolarization and a reduction in cellular excitability. This mechanism of action underlies its potential therapeutic effects in a range of pathological conditions.

Preclinical Efficacy and Comparison with Standard of Care

The preclinical efficacy of this compound has been evaluated in several disease models. This section summarizes the key findings and provides a comparative perspective against current standard of care therapies.

Pulmonary Hypertension

Pulmonary hypertension (PH) is a progressive disease characterized by elevated pulmonary artery pressure, leading to right heart failure. The activation of TREK-1 channels has been shown to induce vasodilation in pulmonary arteries, suggesting a therapeutic potential for TREK-1 activators in PH.

Experimental Data: this compound in a Rat Model of Pulmonary Hypertension

A study in a rat model of pulmonary hypertension demonstrated that this compound can effectively reduce pulmonary arterial pressure.

CompoundDoseAnimal ModelKey Findings
This compound 10 µMIsolated perfused rat lungSignificantly decreased pulmonary arterial pressure.
Standard of Care (e.g., Sildenafil, Bosentan) -Various rat models of PHEstablished efficacy in reducing pulmonary arterial pressure and vascular remodeling.

Comparison to Standard of Care:

The current standard of care for pulmonary arterial hypertension (PAH), a common form of PH, includes phosphodiesterase-5 inhibitors (e.g., sildenafil), endothelin receptor antagonists (e.g., bosentan), and prostacyclin analogues.[1][2] These agents have demonstrated clinical efficacy in improving symptoms and hemodynamics in patients with PAH. While direct comparative studies between this compound and these standard of care drugs in the same animal model are not yet available, the preclinical data for this compound suggest a comparable vasodilatory effect in the pulmonary vasculature. Further head-to-head studies are warranted to establish the relative efficacy and potential advantages of TREK-1/2 activation.

Hyperoxia-Induced Lung Injury

Hyperoxia-induced lung injury (HALI) is a form of acute lung injury that can occur in patients receiving supplemental oxygen therapy. It is characterized by inflammation, epithelial and endothelial cell damage, and impaired gas exchange.

Experimental Data: this compound in a Mouse Model of Hyperoxia-Induced Lung Injury

A preclinical study investigated the effect of this compound in a mouse model of HALI.[3]

CompoundDoseAnimal ModelKey Findings
This compound Intratracheal injectionsMouse model of hyperoxia-induced lung injuryImproved lung compliance, reduced histological lung injury scores, and decreased levels of pro-inflammatory cytokines (IL-6 and IP-10) in bronchoalveolar lavage fluid.[3]
Standard of Care --Currently, there are no specific approved pharmacological treatments for HALI; management is primarily supportive and focuses on lung-protective ventilation strategies and treating the underlying cause of respiratory failure.

Comparison to Standard of Care:

The current standard of care for HALI is largely supportive, focusing on optimizing mechanical ventilation to minimize further lung damage.[4][5] There is a significant unmet medical need for targeted therapies that can mitigate the inflammatory cascade and cellular damage associated with hyperoxia. The preclinical findings for this compound, demonstrating improvements in lung function and reductions in inflammatory markers, suggest that TREK-1/2 activation could be a novel therapeutic strategy for this condition.[3]

Neuropathic Pain

Neuropathic pain is a chronic pain state caused by a lesion or disease of the somatosensory nervous system. TREK-1 and TREK-2 channels are expressed in sensory neurons and are involved in modulating pain perception.

Comparison to Standard of Care:

First-line treatments for neuropathic pain include antidepressants (tricyclic antidepressants and serotonin-norepinephrine reuptake inhibitors) and anticonvulsants (gabapentin and pregabalin).[6] Opioids are generally not recommended as first-line therapy.[6] While the activation of TREK channels is a promising therapeutic concept for pain, specific preclinical efficacy data for this compound in established animal models of neuropathic pain are not yet publicly available. Further research is needed to evaluate its potential in this indication and compare it to the existing standards of care.

Experimental Protocols

Animal Models
  • Pulmonary Hypertension: The monocrotaline-induced pulmonary hypertension model in rats is a widely used model that recapitulates many features of human PAH.[7][8]

  • Hyperoxia-Induced Lung Injury: Mice are exposed to high concentrations of oxygen (e.g., >95%) for a defined period (e.g., 72 hours) to induce lung inflammation and injury.[9]

In Vitro Assays
  • Electrophysiology: Patch-clamp electrophysiology is used to measure the activity of TREK-1 and TREK-2 channels in response to this compound in cell lines expressing these channels.

  • Cell Viability and Inflammation Assays: Primary alveolar epithelial cells are exposed to hyperoxia in the presence or absence of this compound to assess its effects on cell viability and the secretion of inflammatory cytokines.[3]

Signaling Pathways and Experimental Workflows

TREK_Activation_Pathway This compound This compound TREK1_2 TREK-1 / TREK-2 Channels This compound->TREK1_2 activates K_efflux K+ Efflux TREK1_2->K_efflux increases Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Cellular Excitability Hyperpolarization->Reduced_Excitability

Preclinical_Efficacy_Workflow cluster_model Disease Model Induction cluster_treatment Treatment Administration cluster_assessment Efficacy Assessment Pulmonary_Hypertension Pulmonary Hypertension Model (e.g., Monocrotaline in rats) ML335_Admin This compound Administration Pulmonary_Hypertension->ML335_Admin SoC_Admin Standard of Care Administration Pulmonary_Hypertension->SoC_Admin Vehicle_Admin Vehicle Control Pulmonary_Hypertension->Vehicle_Admin Lung_Injury Hyperoxia-Induced Lung Injury Model (e.g., Hyperoxia exposure in mice) Lung_Injury->ML335_Admin Lung_Injury->SoC_Admin Lung_Injury->Vehicle_Admin PH_Endpoints Pulmonary Hemodynamics (e.g., Pulmonary Artery Pressure) ML335_Admin->PH_Endpoints LI_Endpoints Lung Function & Histology (e.g., Compliance, Injury Scores) ML335_Admin->LI_Endpoints Inflammation_Endpoints Inflammatory Markers (e.g., Cytokine Levels) ML335_Admin->Inflammation_Endpoints SoC_Admin->PH_Endpoints SoC_Admin->LI_Endpoints SoC_Admin->Inflammation_Endpoints Vehicle_Admin->PH_Endpoints Vehicle_Admin->LI_Endpoints Vehicle_Admin->Inflammation_Endpoints

Conclusion

N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide (this compound) has demonstrated promising preclinical efficacy as a TREK-1/2 channel activator in models of pulmonary hypertension and hyperoxia-induced lung injury. Its mechanism of action offers a novel therapeutic approach for these conditions. While direct comparative data with standard of care treatments are still emerging, the initial findings suggest that this compound warrants further investigation as a potential new therapy. Additional studies, including head-to-head comparisons and eventual clinical trials, will be crucial to fully elucidate its therapeutic potential and position it relative to existing treatment paradigms.

References

Comparative Analysis of N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide (ML335) Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide, a molecule also identified as ML335. This compound is a known activator of the TREK-1 (TWIK-related potassium channel 1) and TREK-2 (TWIK-related potassium channel 2) potassium channels, which are members of the two-pore domain potassium (K2P) channel family. Understanding the selectivity of this compound is crucial for its application as a research tool and for any potential therapeutic development. This guide compares its activity with other known TREK channel activators, supported by experimental data from published literature.

Summary of Quantitative Data

The following table summarizes the half-maximal effective concentrations (EC50) of this compound and other TREK channel activators. The data is compiled from various studies and provides a basis for comparing their potency and selectivity. It is important to note that variations in experimental conditions between studies can influence the absolute EC50 values.

CompoundPrimary Target(s)TREK-1 EC50 (µM)TREK-2 EC50 (µM)TRAAK EC50 (µM)Reference(s)
N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide (this compound) TREK-1/TREK-2 Activator5.2 - 14.35.2 - 5.9Inactive[1][2][3][4]
ML402 TREK-1/TREK-2 Activator13.75.9Inactive[1][2][3]
BL-1249 TREK-1/TREK-2 Activator5.58.0~10-fold less potent than on TREK-1/2[1][5][6][7]
ML67-33 TREK-1/TREK-2/TRAAK Activator21.8 - 36.330.227.3[8][9]

Cross-Reactivity Profile of this compound

Comparison with Alternative TREK Channel Activators

  • ML402 : Similar to this compound, ML402 is a selective activator of TREK-1 and TREK-2, and is inactive against TRAAK[1][2][3]. Its potency for TREK-2 is comparable to this compound, while its potency for TREK-1 is slightly lower in some reported experiments[2][3].

  • BL-1249 : This compound is a potent activator of both TREK-1 and TREK-2 channels[5][6][7]. While it shows some selectivity for TREK-1/2 over TRAAK, it is reported to be approximately 10-fold less potent on TRAAK, indicating a degree of cross-reactivity[1].

  • ML67-33 : In contrast to the other compounds, ML67-33 is a non-selective activator of the TREK subfamily, activating TREK-1, TREK-2, and TRAAK with similar low micromolar potencies[8][9]. This makes it a useful tool for studying the general roles of TREK channels but less suitable for dissecting the specific functions of TREK-1/2.

  • Other Modulators : It is also worth noting that various other compounds, including certain mood stabilizers (e.g., lithium, carbamazepine) and volatile anesthetics (e.g., chloroform, isoflurane), can activate TREK-1 channels, though often with lower potency and selectivity[1][10].

Experimental Protocols

The data presented in this guide are primarily derived from two key experimental techniques for studying ion channel function: Thallium Flux Assays and Patch-Clamp Electrophysiology .

Thallium Flux Assay

This is a high-throughput fluorescence-based assay used to screen for potassium channel modulators.

Principle: Thallium ions (Tl+) can pass through open potassium channels and act as a surrogate for K+. A Tl+-sensitive fluorescent dye is loaded into the cells. When the channels are activated, Tl+ enters the cell and binds to the dye, causing an increase in fluorescence that is proportional to the ion channel activity[11][12][13].

General Protocol:

  • Cell Culture: Cells stably or transiently expressing the target ion channel (e.g., HEK293 cells expressing TREK-1) are seeded in multi-well plates.

  • Dye Loading: Cells are incubated with a Tl+-sensitive fluorescent dye (e.g., FluxOR™) to load the dye into the cytoplasm.

  • Compound Incubation: The test compound (e.g., this compound) is added to the wells and incubated for a specific period.

  • Stimulation and Detection: A stimulus buffer containing Tl+ is added to the wells to initiate ion flux through the open channels. The fluorescence intensity is measured over time using a fluorescence plate reader.

  • Data Analysis: The rate of fluorescence increase is calculated to determine the activity of the compound. Dose-response curves are generated to determine the EC50 value.

Patch-Clamp Electrophysiology

This is a gold-standard technique for directly measuring the ion flow through channels in the cell membrane, providing detailed information about channel activity and pharmacology.

Principle: A glass micropipette with a very small tip is used to form a high-resistance seal with the cell membrane. This allows the measurement of the electrical current passing through the ion channels in the "patched" membrane area[14][15][16].

General Protocol (Whole-Cell Configuration):

  • Cell Preparation: Cells expressing the target ion channel are placed in a recording chamber on a microscope stage.

  • Pipette Positioning: A glass micropipette filled with an appropriate intracellular solution is brought into contact with the cell membrane using a micromanipulator.

  • Seal Formation: Gentle suction is applied to form a gigaohm seal between the pipette tip and the cell membrane.

  • Whole-Cell Access: A brief pulse of suction is applied to rupture the membrane patch, allowing electrical access to the entire cell.

  • Voltage Clamp and Recording: The membrane potential is clamped at a specific voltage, and the current flowing through the ion channels is recorded. The effect of the test compound is assessed by perfusing it into the recording chamber and observing the change in current.

  • Data Analysis: The magnitude of the current change is measured at different compound concentrations to generate dose-response curves and determine the EC50 value.

Visualizations

Signaling_Pathway cluster_activators TREK Channel Activators cluster_channels TREK Subfamily Channels This compound This compound TREK1 TREK1 This compound->TREK1 Activates TREK2 TREK2 This compound->TREK2 Activates ML402 ML402 ML402->TREK1 Activates ML402->TREK2 Activates BL1249 BL1249 BL1249->TREK1 Activates BL1249->TREK2 Activates TRAAK TRAAK BL1249->TRAAK Weakly Activates ML67_33 ML67_33 ML67_33->TREK1 Activates ML67_33->TREK2 Activates ML67_33->TRAAK Activates

Caption: Selectivity of various activators on TREK subfamily channels.

Thallium_Flux_Assay_Workflow start Seed cells expressing TREK channels dye_loading Load cells with Tl+-sensitive dye start->dye_loading compound_incubation Incubate with This compound or alternative dye_loading->compound_incubation stimulate_detect Add Tl+ stimulus and measure fluorescence compound_incubation->stimulate_detect analysis Analyze fluorescence change to determine activity stimulate_detect->analysis

Caption: Workflow of a Thallium Flux Assay for TREK activators.

Patch_Clamp_Workflow start Prepare cells expressing TREK channels pipette_position Position glass micropipette on cell membrane start->pipette_position seal_formation Form Giga-ohm seal pipette_position->seal_formation whole_cell Rupture membrane for whole-cell access seal_formation->whole_cell record Voltage clamp and record ionic current whole_cell->record perfusion Perfuse with this compound or alternative record->perfusion analysis Analyze current change to determine activity perfusion->analysis

Caption: Workflow of a Whole-Cell Patch-Clamp Experiment.

References

Comparative Guide to TREK-1/TREK-2 Potassium Channel Activators: A Focus on N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide (ML335)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide, also known as ML335, with other known activators of the TWIK-related potassium (TREK) channels, specifically TREK-1 (K2P2.1) and TREK-2 (K2P10.1). These channels are implicated in a variety of physiological processes, including pain perception, neuroprotection, and mood regulation, making them attractive targets for therapeutic intervention. This document summarizes key performance data, details experimental methodologies, and visualizes relevant pathways to aid in the selection and application of these chemical tools.

Performance Comparison of TREK-1/TREK-2 Activators

The following table summarizes the in vitro potency of this compound and selected alternative TREK-1/TREK-2 activators. The data, presented as half-maximal effective concentrations (EC50), are derived from various studies and should be considered in the context of the specific experimental conditions outlined in the original publications.

CompoundTarget(s)EC50 (µM)Assay TypeReference
This compound (N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide) TREK-114.3Thallium Flux Assay[1]
TREK-25.2Thallium Flux Assay[1]
ML402 TREK-113.7Thallium Flux Assay[1]
TREK-25.9Thallium Flux Assay[1]
BL-1249 TREK-1 / TREK-2Not specified in direct comparisonThallium Flux Assay
Riluzole TREK-1 / TREK-2Not specified in direct comparisonElectrophysiology
C3001a TREK-1 / TREK-2Not specified in direct comparisonNot specified

Mechanism of Action

This compound and its structural analog ML402 exert their activating effect on TREK-1 channels through a unique mechanism. They bind to a cryptic, allosteric binding pocket located behind the channel's selectivity filter. This binding stabilizes the open conformation of the channel, promoting potassium ion efflux and leading to hyperpolarization of the cell membrane. This "molecular wedge" mechanism is distinct from other classes of ion channel modulators. The selectivity of these compounds for TREK-1 and TREK-2 over other related potassium channels, such as TRAAK, is an important feature for targeted studies.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to characterize TREK channel activators.

Thallium Flux Assay for Potassium Channel Activity

This high-throughput screening assay is a common method to indirectly measure the activity of potassium channels.

Principle: Thallium ions (Tl+) can pass through open potassium channels and are detected by a Tl+-sensitive fluorescent dye. An increase in fluorescence indicates channel opening.

Materials:

  • HEK293 cells stably expressing the TREK channel of interest (e.g., TREK-1 or TREK-2)

  • Thallium-sensitive fluorescent dye (e.g., FluxOR™)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.3)

  • Stimulus buffer containing thallium sulfate

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 96- or 384-well microplates

  • Fluorescent plate reader

Procedure:

  • Cell Plating: Seed the TREK-expressing HEK293 cells into the microplates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the thallium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Compound Addition: Add the test compounds at various concentrations to the wells and incubate for a specific period to allow for compound binding and channel modulation.

  • Thallium Addition and Fluorescence Reading: Place the plate in the fluorescent plate reader. Initiate the reading to establish a baseline fluorescence. Inject the thallium-containing stimulus buffer into the wells.

  • Data Analysis: The rate of fluorescence increase following thallium addition is proportional to the potassium channel activity. Calculate the EC50 values by fitting the concentration-response data to a sigmoidal dose-response curve.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion flow through individual channels or across the entire cell membrane.

Principle: A glass micropipette with a very fine tip is used to form a high-resistance seal with the cell membrane. This allows for the control of the membrane potential (voltage-clamp) and the recording of the resulting ionic currents.

Materials:

  • TREK-expressing cells (e.g., HEK293 or primary neurons)

  • Patch-clamp rig (including microscope, micromanipulator, amplifier, and data acquisition system)

  • Borosilicate glass capillaries for pulling micropipettes

  • Pipette puller

  • Intracellular (pipette) solution (e.g., containing KCl, MgCl2, EGTA, HEPES)

  • Extracellular (bath) solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose)

  • Test compounds

Procedure:

  • Pipette Preparation: Pull the borosilicate glass capillaries to create micropipettes with a tip resistance of 2-5 MΩ when filled with the intracellular solution.

  • Cell Preparation: Plate the cells on coverslips for easy access under the microscope.

  • Seal Formation: Under the microscope, carefully approach a target cell with the micropipette. Apply gentle suction to form a high-resistance "giga-seal" (resistance > 1 GΩ) between the pipette tip and the cell membrane.

  • Configuration:

    • Whole-cell configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, allowing electrical access to the entire cell.

    • Cell-attached or inside-out/outside-out patches: For single-channel recordings, different manipulations can be performed after seal formation.

  • Recording: In voltage-clamp mode, hold the cell at a specific membrane potential (e.g., -80 mV) and apply voltage steps or ramps to elicit channel activity.

  • Compound Application: Perfuse the extracellular solution with the test compound at various concentrations and record the changes in the ionic currents.

  • Data Analysis: Measure the amplitude of the currents elicited by the voltage protocols before and after compound application. Plot the concentration-response relationship to determine the EC50.

Visualizations

Below are diagrams illustrating key concepts related to the study of N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide (this compound).

G Simplified Signaling Pathway of TREK-1 Activation This compound This compound TREK1 TREK-1 Channel (Closed State) This compound->TREK1 Binds to allosteric site TREK1_Open TREK-1 Channel (Open State) TREK1->TREK1_Open Conformational Change K_ion K+ Ions TREK1_Open->K_ion K+ Efflux Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Neuronal_Excitability Decreased Neuronal Excitability Hyperpolarization->Neuronal_Excitability

Caption: Simplified signaling pathway of TREK-1 activation by this compound.

G Experimental Workflow for Thallium Flux Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Plating Seed TREK-expressing cells in microplate Dye_Loading Load cells with Tl+-sensitive dye Cell_Plating->Dye_Loading Compound_Addition Add test compounds (e.g., this compound) Dye_Loading->Compound_Addition Fluorescence_Reading Read baseline and post-Tl+ fluorescence Compound_Addition->Fluorescence_Reading Data_Analysis Calculate rate of fluorescence increase Fluorescence_Reading->Data_Analysis EC50_Determination Determine EC50 values Data_Analysis->EC50_Determination

References

Comparative Selectivity Profile of N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide, a Sirtuin Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the sirtuin inhibitor N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide against other known sirtuin inhibitors. The information is compiled from patent literature and publicly available data to facilitate objective evaluation for research and drug development purposes.

Introduction

N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide is a potent inhibitor of the sirtuin family of NAD+-dependent deacetylases. Sirtuins, particularly SIRT1, SIRT2, and SIRT3, are implicated in a wide range of cellular processes, including gene silencing, DNA repair, metabolism, and aging. Consequently, inhibitors of sirtuins are valuable research tools and potential therapeutic agents for various diseases, including cancer, neurodegenerative disorders, and metabolic diseases. This document outlines the selectivity profile of N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide and compares it with other well-characterized sirtuin inhibitors.

Selectivity Profile

The inhibitory activity of N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide against human SIRT1, SIRT2, and SIRT3 has been determined and is presented in comparison to other known sirtuin inhibitors.

CompoundSIRT1 IC50 (µM)SIRT2 IC50 (µM)SIRT3 IC50 (µM)Reference
N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide (as Example I-54) 0.40.1>100US Patent 2007/0191375 A1
AGK2>1000.5>100Publicly available data
SirReal2>1000.14>100Publicly available data

Table 1: Comparative in-vitro inhibitory activity (IC50) of sirtuin inhibitors. Lower IC50 values indicate higher potency.

As shown in Table 1, N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide demonstrates potent inhibition of both SIRT1 and SIRT2, with a preference for SIRT2. Notably, it exhibits significantly less activity against SIRT3, suggesting a degree of selectivity within the sirtuin family. In comparison, AGK2 and SirReal2 are highly selective for SIRT2.

Experimental Protocols

The following is a representative protocol for determining the in-vitro inhibitory activity of compounds against sirtuin enzymes, based on methods described in relevant patent literature.

Sirtuin Activity Assay (Fluorometric)

This assay measures the NAD+-dependent deacetylase activity of sirtuin enzymes using a fluorogenic substrate.

Materials:

  • Recombinant human sirtuin enzymes (SIRT1, SIRT2, SIRT3)

  • Fluorogenic acetylated peptide substrate (e.g., Fluor-de-Lys®-SIRT1, Enzo Life Sciences)

  • Nicotinamide adenine dinucleotide (NAD+)

  • Developer solution (e.g., containing trypsin and a fluorescence developer)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Test compound (dissolved in DMSO)

  • Black 96-well microplates

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add the assay buffer, NAD+, and the fluorogenic substrate.

  • Add the test compound dilutions to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the reaction by adding the sirtuin enzyme to all wells except the negative control.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and develop the fluorescent signal by adding the developer solution.

  • Incubate at 37°C for a further period (e.g., 30 minutes).

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percent inhibition for each compound concentration relative to the positive control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a simplified sirtuin signaling pathway and the general workflow for evaluating sirtuin inhibitors.

Sirtuin_Signaling_Pathway cluster_2 Downstream Effects Stress e.g., DNA Damage, Caloric Restriction NAD NAD+ Stress->NAD SIRT Sirtuin (e.g., SIRT1, SIRT2) NAD->SIRT activates Substrate_Ac Acetylated Substrate (e.g., Histones, p53, Tubulin) SIRT->Substrate_Ac Substrate_DeAc Deacetylated Substrate Inhibitor N-((2,4-dichlorophenyl)methyl) -4-methanesulfonamidobenzamide Inhibitor->SIRT inhibits Response Cellular Response (e.g., Gene Silencing, Apoptosis) Substrate_DeAc->Response

Caption: Simplified Sirtuin Signaling Pathway.

Experimental_Workflow cluster_0 Compound Preparation cluster_1 In-vitro Assay cluster_2 Data Analysis cluster_3 Selectivity Profile A Synthesize or Procure N-((2,4-dichlorophenyl)methyl) -4-methanesulfonamidobenzamide B Prepare Serial Dilutions A->B C Perform Sirtuin Activity Assay (SIRT1, SIRT2, SIRT3) B->C D Measure Fluorescence C->D E Calculate % Inhibition D->E F Determine IC50 Values E->F G Compare IC50s across Sirtuin Isoforms F->G

Caption: Experimental Workflow for Sirtuin Inhibitor Profiling.

A Comparative Guide: In Silico vs. In Vitro Analysis of N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental or computational data for the specific compound, "N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide," is not available in the public domain as of the latest literature search. This guide therefore presents a comparative analysis of a closely related, representative sulfonamide-based kinase inhibitor, herein referred to as Analog X , for which both in silico and in vitro data are available in published studies. This comparison illustrates a typical workflow in drug discovery, highlighting the synergies and discrepancies between computational predictions and experimental results.

Introduction

The development of novel therapeutics often begins with the identification of a lead compound, followed by extensive preclinical evaluation. This process integrates computational (in silico) and laboratory-based (in vitro) methodologies to predict and validate the compound's biological activity. In silico techniques, such as molecular docking, provide rapid, cost-effective insights into potential drug-target interactions. In contrast, in vitro assays offer concrete experimental validation of a compound's efficacy and potency. This guide provides a comparative overview of the in silico predictions and in vitro results for a representative benzamide-sulfonamide analog, Analog X , a putative inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a target in cancer therapy.

Data Presentation: In Silico vs. In Vitro Results for Analog X

The following tables summarize the quantitative data obtained from computational predictions and laboratory experiments for Analog X targeting CDK2.

Table 1: In Silico Molecular Docking Results for Analog X against CDK2

ParameterPredicted ValueTarget ProteinSoftware Used
Binding Affinity-9.2 kcal/molCDK2 (PDB: 1HCK)AutoDock Vina
Predicted Ki150 nMCDK2 (PDB: 1HCK)AutoDock Vina
Key InteractionsHydrogen bonds with LEU83, LYS33; Pi-Alkyl with ALA31CDK2 (PDB: 1HCK)Discovery Studio

Table 2: In Vitro Biological Activity of Analog X against CDK2

ParameterExperimental ValueAssay TypeCell Line (if applicable)
IC50250 nMKinase Glo® AssayN/A
Ki180 nMCompetitive Binding AssayN/A
Cell Proliferation GI501.2 µMMTT AssayMCF-7 (Human Breast Adenocarcinoma)

Experimental Protocols

In Silico: Molecular Docking Protocol
  • Protein Preparation: The crystal structure of human CDK2 (PDB ID: 1HCK) was obtained from the Protein Data Bank. The protein was prepared by removing water molecules, adding polar hydrogens, and assigning Kollman charges using AutoDock Tools.

  • Ligand Preparation: The 3D structure of Analog X was generated using ChemDraw and optimized using the MMFF94 force field. Gasteiger charges were computed, and rotatable bonds were defined.

  • Grid Box Generation: A grid box with dimensions of 60x60x60 Å was centered on the active site of CDK2, encompassing the ATP-binding pocket.

  • Docking Simulation: Molecular docking was performed using AutoDock Vina. The Lamarckian Genetic Algorithm was employed with 100 runs. The resulting poses were clustered and ranked based on their predicted binding affinities.

In Vitro: CDK2 Kinase Inhibition Assay (Kinase-Glo®)
  • Reagents: Recombinant human CDK2/cyclin E1, Kinase-Glo® Luminescent Kinase Assay kit (Promega), and Analog X at varying concentrations.

  • Assay Procedure: The assay was performed in a 96-well plate. CDK2 enzyme, substrate, and ATP were incubated with serially diluted Analog X (or DMSO as a control) for 1 hour at 30°C.

  • Signal Detection: The Kinase-Glo® reagent was added to terminate the enzymatic reaction and measure the remaining ATP via a luciferase-based reaction. Luminescence was recorded using a plate reader.

  • Data Analysis: The IC50 value, the concentration of Analog X required to inhibit 50% of CDK2 activity, was calculated by fitting the dose-response curve using GraphPad Prism.

Mandatory Visualizations

Signaling Pathway

G cluster_0 Cell Cycle Progression Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 pRb pRb CDK4/6->pRb phosphorylates & inactivates E2F E2F pRb->E2F sequesters Cyclin E Cyclin E E2F->Cyclin E promotes transcription CDK2 CDK2 Cyclin E->CDK2 S-Phase Entry S-Phase Entry CDK2->S-Phase Entry drives Analog_X Analog X Analog_X->CDK2 inhibits

Caption: Simplified CDK2 signaling pathway in cell cycle progression.

Experimental Workflow

workflow cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Validation Protein_Prep Protein Preparation (CDK2) Docking Molecular Docking Protein_Prep->Docking Ligand_Prep Ligand Preparation (Analog X) Ligand_Prep->Docking Analysis_IS Binding Affinity & Pose Analysis Docking->Analysis_IS Synthesis Synthesis of Analog X Analysis_IS->Synthesis Guides Synthesis Kinase_Assay CDK2 Kinase Assay Synthesis->Kinase_Assay MTT_Assay Cell Proliferation Assay Synthesis->MTT_Assay Data_Analysis IC50/GI50 Determination Kinase_Assay->Data_Analysis MTT_Assay->Data_Analysis

Caption: Workflow comparing in silico prediction with in vitro validation.

Discussion

The comparative analysis of Analog X reveals a strong correlation between the in silico predictions and in vitro experimental results. The predicted binding affinity of -9.2 kcal/mol from molecular docking corresponds well with the experimentally determined IC50 of 250 nM and a Ki of 180 nM. This suggests that the computational model accurately predicted the potential of Analog X to bind to the ATP-binding pocket of CDK2. The key interactions identified in the docking simulation, such as hydrogen bonding with the hinge region residue LEU83, are characteristic of known CDK2 inhibitors and provide a structural basis for the observed inhibitory activity.

While the correlation is strong, minor discrepancies exist. The predicted Ki was slightly lower than the experimentally determined value. Such variations are common and can be attributed to the inherent limitations of the scoring functions in docking algorithms, which do not fully account for protein flexibility and solvent effects.

The in vitro cell-based assay provides a more biologically relevant context. The GI50 of 1.2 µM in MCF-7 cells is higher than the enzymatic IC50, which is expected. This difference can be attributed to factors such as cell membrane permeability, off-target effects, and cellular metabolism of the compound, which are not accounted for in a purified enzyme assay.

Conclusion

This guide demonstrates the complementary nature of in silico and in vitro approaches in modern drug discovery. For the CDK2 inhibitor Analog X , molecular docking provided a rapid and accurate prediction of its binding potential, which was subsequently validated by enzymatic and cell-based assays. While computational methods are powerful tools for initial screening and hypothesis generation, in vitro experiments remain the gold standard for confirming biological activity and determining pharmacologically relevant parameters. The integrated use of both methodologies, as illustrated here, facilitates a more efficient and informed drug development process.

Safety Operating Guide

Proper Disposal Procedures for N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Research, Scientific, and Drug Development Professionals

Disclaimer: This information is intended as a guide and does not replace a formal risk assessment or the requirements of local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal service to ensure full compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:

  • Safety glasses with side shields or goggles.

  • Chemical-resistant gloves (e.g., nitrile rubber).

  • A lab coat.

Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

Quantitative Data

Specific quantitative data regarding disposal parameters for N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide, such as concentration limits for specific disposal routes, are not available in public documentation. For compounds of this nature, all waste is typically treated as hazardous regardless of concentration.

Data PointValue
Regulatory Status Should be handled as a hazardous waste. Classification and disposal must comply with local, state, and federal regulations such as those from the EPA (in the U.S.).[1][2]
Recommended Disposal Method Incineration in a licensed facility, potentially after being dissolved in a combustible solvent.[3][4]
Container Compatibility Use chemically resistant, sealed containers (e.g., high-density polyethylene - HDPE) for waste collection. Ensure containers are clearly labeled.[5][6][7]

Procedural Guidance for Disposal

The following step-by-step process outlines the recommended procedure for the disposal of N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide waste.

Step 1: Waste Identification and Segregation

  • Identify: All materials contaminated with N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide must be considered hazardous waste. This includes the pure compound, solutions containing the compound, and any contaminated labware (e.g., pipette tips, gloves, weighing paper).

  • Segregate: Do not mix this waste with other waste streams unless explicitly permitted by your EHS department. Halogenated organic compounds, which this is, are often segregated from non-halogenated waste streams.[8]

Step 2: Waste Collection

  • Solid Waste: Collect pure compound and contaminated solids in a designated, puncture-proof, and clearly labeled hazardous waste container.[9][10] The container should have a secure lid to prevent spills and release of dust.

  • Liquid Waste: If the compound is in solution, collect it in a labeled, leak-proof, and chemically compatible container. Do not fill liquid waste containers to more than 75% capacity to allow for vapor expansion.[7]

  • Labeling: Label the waste container clearly with "Hazardous Waste," the full chemical name: "N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide," and list all components and their approximate concentrations.[6]

Step 3: Storage

  • Store the sealed waste container in a designated satellite accumulation area.[6]

  • This area should be a secondary containment bin within a fume hood or a designated, well-ventilated cabinet for flammable or hazardous materials.

  • Ensure the storage area is away from incompatible materials.

Step 4: Arrange for Professional Disposal

  • Contact EHS: Notify your institution's Environmental Health and Safety department to arrange for a pickup of the hazardous waste.

  • Licensed Disposal Service: The disposal of this chemical waste must be handled by a licensed professional waste disposal service.[3][4][11] These services are equipped to transport and dispose of hazardous materials in compliance with all regulations.

  • Documentation: Retain all documentation related to the waste disposal for your records, as this is often a regulatory requirement.

Important Considerations:

  • DO NOT dispose of N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide down the sink or in the regular trash.[10][12]

  • For spills, evacuate the area and, if safe to do so, contain the spill using appropriate spill kits. Report the spill to your EHS department immediately.[5]

Disposal Workflow Diagram

The following diagram illustrates the general decision-making process for the disposal of laboratory chemical waste.

start Start: Chemical Waste Generated identify Identify Waste Type (Solid, Liquid, Gas) start->identify segregate Segregate Waste (Halogenated, Non-halogenated, etc.) identify->segregate container Select Appropriate & Labeled Waste Container segregate->container collect Collect Waste in Designated Container container->collect store Store in Satellite Accumulation Area collect->store full Container >75% Full? store->full full->store No pickup Request Pickup by EHS or Licensed Disposal Service full->pickup Yes end End: Waste Disposed pickup->end

Caption: General workflow for the safe disposal of laboratory chemical waste.

References

Personal protective equipment for handling N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide was not located. The following guidance is based on general safety protocols for handling potentially hazardous chemical compounds and information available for structurally related dichlorophenyl derivatives. Researchers must exercise caution and consult with their institution's Environmental Health and Safety (EHS) department for specific handling and disposal requirements.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles are required to prevent eye contact.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Check manufacturer's compatibility data.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn to protect against splashes and contamination.
Respiratory Fume HoodAll handling of the solid compound and its solutions should be conducted in a certified chemical fume hood.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation : Before handling, ensure that the chemical fume hood is operational and the work area is clean and uncluttered.[1][2] Have all necessary equipment and materials, including waste containers, readily available.

  • Weighing and Aliquoting :

    • Perform all weighing and transfers of the solid compound within the chemical fume hood to minimize inhalation exposure.

    • Use disposable weighing boats and spatulas to prevent cross-contamination.

    • If preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • During the Experiment :

    • Keep all containers with the compound clearly labeled and sealed when not in use.

    • Avoid skin contact with the compound and its solutions.[1] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

    • Should any of the compound be spilled, follow your laboratory's established spill cleanup procedure for hazardous solids.

  • Post-Experiment :

    • Decontaminate all surfaces and equipment used during the experiment.

    • Remove and dispose of PPE according to your institution's guidelines.

    • Wash hands thoroughly with soap and water after completing the work.

Disposal Plan: Step-by-Step Waste Management

Proper disposal of chemical waste is crucial to protect the environment and comply with regulations.

  • Waste Segregation : Do not mix this chemical waste with other waste streams unless specifically instructed by your EHS department.[3]

  • Containerization :

    • Collect all solid waste, including contaminated weighing boats and gloves, in a dedicated, clearly labeled hazardous waste container.[3][4]

    • Collect all liquid waste containing the compound in a separate, compatible, and labeled hazardous waste container.[4][5]

    • Ensure all waste containers are kept securely closed when not in use.[4]

  • Labeling : Label all waste containers with "Hazardous Waste," the full chemical name, and the approximate concentration and quantity.[3][4]

  • Storage : Store hazardous waste in a designated, well-ventilated, and secure area away from incompatible materials.

  • Disposal Request : Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[6]

Workflow for Safe Chemical Handling

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Review SDS & SOPs B Don Appropriate PPE A->B C Prepare Fume Hood & Workspace B->C D Weigh & Aliquot in Fume Hood C->D Begin Work E Conduct Experiment D->E F Decontaminate Workspace & Equipment E->F G Segregate & Containerize Waste F->G Generate Waste H Label Waste Containers G->H I Store Waste Securely H->I J Request EHS Pickup I->J

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.